molecular formula C3H8N2O4S2 B13004304 N-(1,1-Dioxido-3-thietanyl)sulfamide

N-(1,1-Dioxido-3-thietanyl)sulfamide

Número de catálogo: B13004304
Peso molecular: 200.2 g/mol
Clave InChI: QVANRQBVKSOBAO-UHFFFAOYSA-N
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Descripción

N-(1,1-Dioxido-3-thietanyl)sulfamide is a synthetic organic compound with the molecular formula C3H8N2O4S2 and a molecular weight of 200.2 g/mol . Its structure is based on a thietane ring—a four-membered heterocycle containing sulfur—where the sulfur atom is in a sulfone (dioxide) state, conjugated with a sulfamide functional group . The compound's canonical SMILES representation is C1C(CS1(=O)=O)NS(=O)(=O)N . Compounds featuring the sulfamide functional group and 1,1-dioxothiolane scaffolds are of significant interest in medicinal and bioorganic chemistry due to their structural similarity to biologically active molecules . The sulfamide group is a key pharmacophore found in various molecules with diverse biological activities. Researchers are exploring its application in the design of peptidomimetics, enzyme inhibitors, and other bioactive agents . This reagent serves as a valuable building block for chemical synthesis and is a key intermediate for constructing more complex molecular architectures in drug discovery efforts. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C3H8N2O4S2

Peso molecular

200.2 g/mol

Nombre IUPAC

1,1-dioxo-3-(sulfamoylamino)thietane

InChI

InChI=1S/C3H8N2O4S2/c4-11(8,9)5-3-1-10(6,7)2-3/h3,5H,1-2H2,(H2,4,8,9)

Clave InChI

QVANRQBVKSOBAO-UHFFFAOYSA-N

SMILES canónico

C1C(CS1(=O)=O)NS(=O)(=O)N

Origen del producto

United States
Foundational & Exploratory

Physicochemical Profiling of N-(1,1-Dioxido-3-thietanyl)sulfamide: A Technical Guide for Advanced Scaffold Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: N-(1,1-Dioxido-3-thietanyl)sulfamide (CAS: 1853051-89-4)

Executive Summary

In modern drug discovery, the push to "escape flatland" has driven the adoption of sp³-rich, highly polar aliphatic heterocycles. N-(1,1-Dioxido-3-thietanyl)sulfamide is a specialized molecular building block that perfectly embodies this paradigm[1]. By fusing a rigid, four-membered thietane 1,1-dioxide ring with a highly polar sulfamide moiety, this compound acts as an exceptional bioisostere. It provides dense hydrogen-bonding vectors while maintaining a low molecular weight, making it highly valuable in the synthesis of advanced therapeutics, such as neutral Ketohexokinase (KHK) inhibitors for metabolic diseases[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and self-validating protocols for laboratory characterization.

Structural & Electronic Profiling

The unique physicochemical behavior of N-(1,1-Dioxido-3-thietanyl)sulfamide is dictated by the synergistic electronic properties of its two core functional groups:

  • The Thietane 1,1-Dioxide Core: Unlike flexible alkyl chains, the four-membered thietane ring is puckered and conformationally restricted. The embedded sulfone ( −SO2​− ) group creates a strong localized dipole moment and acts as a rigid, directional hydrogen-bond acceptor[3]. This rigidity minimizes the entropic penalty upon binding to target proteins.

  • The Sulfamide Moiety: Sulfamides ( −NH−SO2​−NH2​ ) possess a tetrahedral geometry at the sulfur center, distinguishing them from planar carboxamides. They are exceptionally strong hydrogen bond donors (via the −NH and −NH2​ protons) and acceptors (via the −SO2​− oxygens)[4]. The high polarity of the sulfamide group mimics phosphate transition states, driving strong aqueous solvation.

Table 1: Summary of Physicochemical Properties
PropertyValueMethod / Source
CAS Number 1853051-89-4Chemical Registry[1]
Molecular Formula C3​H8​N2​O4​S2​ Structural Analysis
Molecular Weight 200.23 g/mol Calculated
Topological Polar Surface Area (TPSA) ~134.8 ŲCalculated (Sulfamide + Sulfone)
Hydrogen Bond Donors 3Structural Analysis ( −NH , −NH2​ )
Hydrogen Bond Acceptors 4Structural Analysis (2 × −SO2​− )
Predicted LogP <0 (Highly Hydrophilic)Functional Group Contribution
Physical State Crystalline SolidAnalogy to parent thietane derivatives[5]

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, I must emphasize a critical analytical caveat: N-(1,1-Dioxido-3-thietanyl)sulfamide lacks conjugated π -systems or aromatic rings. Standard UV-Vis or Diode Array Detectors (DAD) will fail to quantify this compound accurately. Therefore, universal detection methods—specifically Charged Aerosol Detection (CAD) or LC-MS/MS—are mandatory to ensure data integrity.

Protocol 1: Thermodynamic Aqueous Solubility via Shake-Flask & LC-CAD

Causality: Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation. Because sulfamide derivatives can possess high crystalline lattice energies[4], a 48-hour shake-flask method is required to overcome the dissolution activation energy and reach true thermodynamic equilibrium.

  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM acetate buffer (pH 4.0) to assess ionization-independent solubility.

  • Saturation: Add an excess of solid N-(1,1-Dioxido-3-thietanyl)sulfamide (e.g., 15 mg) to 1 mL of buffer in a glass HPLC vial. (Note: Glass is strictly used to prevent plasticizer leaching, which causes severe baseline noise in CAD).

  • Equilibration: Incubate at 37°C with orbital shaking at 300 rpm.

  • Self-Validation Step: Sample 50 µL at t=24h and t=48h . If the concentration difference between the two time points is <5% , thermodynamic equilibrium is validated.

  • Separation & Quantification: Centrifuge at 15,000 × g for 20 minutes to pellet undissolved solids. Analyze the supernatant via HPLC-CAD using a hydrophilic interaction liquid chromatography (HILIC) column, as the compound is too polar for standard C18 retention.

Protocol 2: Lipophilicity ( LogD7.4​ ) via Shake-Flask & LC-MS/MS

Causality: Due to the extreme polarity (TPSA ~134.8 Ų) of the dual-sulfone/sulfamide system, the compound will partition almost exclusively into the aqueous phase. LC-MS/MS is required to detect the trace nanogram amounts that partition into the octanol phase.

  • Phase Mutual Saturation: Vigorously stir 1-octanol and PBS (pH 7.4) together for 24 hours at room temperature to ensure mutual saturation, preventing volume shifts during the assay.

  • Spiking: Dissolve the compound in the mutually saturated aqueous phase to a precise concentration of 100 µg/mL.

  • Partitioning: Mix 1 mL of the spiked aqueous phase with 1 mL of the saturated octanol phase in a sealed vial. Shake at 37°C for 2 hours.

  • Phase Separation: Centrifuge at 3,000 × g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Sample both phases. Dilute the octanol phase 1:10 in methanol to ensure compatibility with the electrospray ionization (ESI) source. Quantify via LC-MS/MS (Multiple Reaction Monitoring).

  • Self-Validation Step (Mass Balance): Calculate the total mass recovered: (Massoctanol​+Massaqueous​) . The assay is only valid if the recovery is between 95% and 105% of the initial spike, proving no compound was lost to glass adsorption or degradation.

Visualization: Characterization Workflow

G Start N-(1,1-Dioxido-3-thietanyl)sulfamide (Solid Sample) Solubility Thermodynamic Solubility (Shake-Flask Method) Start->Solubility LogP Lipophilicity (LogD) (Octanol/Water Partitioning) Start->LogP Stability Chemical Stability (Aqueous Buffer, 48h) Start->Stability HPLC HPLC-CAD Analysis (Universal Detection) Solubility->HPLC MassSpec LC-MS/MS Analysis (High Sensitivity) LogP->MassSpec Stability->MassSpec Data Physicochemical Profile (Validated Data Set) HPLC->Data MassSpec->Data

Figure 1: Physicochemical characterization workflow for N-(1,1-Dioxido-3-thietanyl)sulfamide.

Mechanistic Insights in Drug Design

The physicochemical profile of N-(1,1-Dioxido-3-thietanyl)sulfamide directly translates to its utility in rational drug design.

In the optimization of Ketohexokinase (KHK) inhibitors (e.g., the discovery pipeline of GS-1291269), researchers faced challenges with lipophilic, flat aromatic rings that caused off-target toxicity and poor metabolic stability[2]. By substituting these rings with the unusual thietane amine functional group, developers achieved a dramatic reduction in LogP and an increase in Fsp3​ (fraction of sp³ carbons).

Mechanistically, the sulfamide moiety acts as a critical hydrogen-bonding anchor. Co-crystal structures reveal that this specific moiety engages key protein residues (such as T253 in the KHK binding pocket) through robust hydrogen-bonding networks[2]. The rigid thietane 1,1-dioxide ring perfectly orientates these vectors, locking the molecule into the bioactive conformation without the thermodynamic entropic penalty typically associated with flexible aliphatic chains.

References

  • EvitaChem. "Buy N-(1,1-Dioxido-3-thietanyl)sulfamide (EVT-13138881)".
  • Journal of Medicinal Chemistry - ACS Publications. "The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group".
  • RSC Publishing. "Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials".
  • PubChem - NIH. "Thietane 1,1-dioxide | C3H6O2S | CID 265652".

Sources

Spectroscopic Data (NMR, IR, MS) of N-(1,1-Dioxido-3-thietanyl)sulfamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Structural Causality & Pharmacological Context

N-(1,1-Dioxido-3-thietanyl)sulfamide (CAS: 1853051-89-4) is a highly specialized, bifunctional small-molecule building block increasingly utilized in medicinal chemistry. Structurally, it consists of a highly strained 4-membered thietane-1,1-dioxide ring substituted at the C3 position with a sulfamide moiety (-NH-SO₂-NH₂).

In drug design, the 1,1-dioxo-thietanyl group acts as a polar, non-aromatic bioisostere that improves aqueous solubility and modulates metabolic stability, while the sulfamide group serves as a potent hydrogen-bond donor/acceptor network. This specific pharmacophore has been cited in the development of advanced therapeutics, including Toll-like receptor 7 (TLR7) agonists and novel agrochemical pest control agents .

Because both functional groups contain highly electron-withdrawing sulfonyl (SO₂) centers, the molecule exhibits unique spectroscopic signatures. This guide provides a comprehensive, causality-driven breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection & Causality

The high polarity and extensive intermolecular hydrogen-bonding capabilities of the sulfamide group render this compound practically insoluble in non-polar solvents like CDCl₃. DMSO-d₆ is the mandatory solvent choice. DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular self-association and sharpening the exchangeable N-H proton signals, which would otherwise broaden into baseline noise .

¹H and ¹³C NMR Spectral Assignments

The thietane-1,1-dioxide ring imposes strict symmetry. The C2 and C4 methylene groups are chemically equivalent but contain diastereotopic protons due to the puckered conformation of the 4-membered ring. However, rapid ring-flipping at room temperature often averages these signals into a complex multiplet. The extreme electron-withdrawing nature of the ring SO₂ group heavily deshields the adjacent C2/C4 protons (shifting them past 4.2 ppm), while the C3 proton is deshielded by the adjacent nitrogen atom.

Table 1: ¹H NMR Data (600 MHz, DMSO-d₆, 300 K)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment / Causality
7.35 Doublet (d) 1H ~ 7.5 -NH- (Secondary amine; couples to C3-H; sharp due to DMSO H-bonding)
6.80 Singlet (s) 2H - -NH₂ (Primary sulfamide protons; exchangeable with D₂O)
4.25 – 4.45 Multiplet (m) 4H - C2-H₂, C4-H₂ (Strongly deshielded by adjacent ring SO₂ group)

| 4.05 | Multiplet (m) | 1H | - | C3-H (Deshielded by sulfamide nitrogen; couples to C2/C4 and NH) |

Table 2: ¹³C NMR Data (150 MHz, DMSO-d₆, 300 K)

Chemical Shift (δ, ppm) Type Assignment / Causality
72.5 CH₂ C2, C4 (Equivalent carbons; heavily deshielded by alpha-SO₂ group)

| 42.8 | CH | C3 (Alpha to the sulfamide nitrogen) |

NMR_Workflow Sample Sample Prep (DMSO-d6 + TMS) H1 1H NMR (600 MHz) Identify NH/NH2 & CH/CH2 Sample->H1 C13 13C NMR (150 MHz) Identify C2/C4 & C3 Sample->C13 HSQC 2D HSQC Correlate 1H to 13C (Resolves C2/C4 vs C3) H1->HSQC HMBC 2D HMBC Confirm SO2 Connectivity (Indirect observation) H1->HMBC C13->HSQC C13->HMBC Structure Final Structural Elucidation & Symmetry Confirmation HSQC->Structure HMBC->Structure

Fig 1. Sequential 1D and 2D NMR elucidation workflow for thietanyl sulfamides.

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet methods. KBr is hygroscopic, and absorbed water creates a broad O-H stretch around 3400 cm⁻¹ that easily masks the critical N-H stretching frequencies of the sulfamide group.

The IR spectrum of N-(1,1-Dioxido-3-thietanyl)sulfamide is defined by two distinct sulfonyl environments. The ring strain of the 4-membered thietane system compresses the C-S-C bond angle, which proportionally increases the s-character of the S=O bonds. Consequently, the ring sulfone exhibits slightly higher stretching frequencies compared to standard acyclic sulfones .

Table 3: Diagnostic ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Assignment
3320, 3250 Medium, Sharp N-H Stretch Primary (-NH₂) and secondary (-NH-) sulfamide
2980, 2930 Weak C-H Stretch Aliphatic thietane ring protons
1345 Strong Asymmetric SO₂ Stretch Acyclic sulfamide SO₂
1310 Strong Asymmetric SO₂ Stretch Strained thietane ring SO₂
1160 Strong Symmetric SO₂ Stretch Acyclic sulfamide SO₂

| 1125 | Strong | Symmetric SO₂ Stretch | Strained thietane ring SO₂ |

High-Resolution Mass Spectrometry (HRMS)

Ionization Strategy

While positive Electrospray Ionization (ESI+) can yield a protonated adduct [M+H]⁺, Negative Ion Mode (ESI-) is vastly superior for this molecule. The sulfamide group possesses a highly acidic proton (pKa ~ 10-11) due to the strong electron-withdrawing effect of the adjacent SO₂ group. ESI- readily deprotonates this nitrogen, generating a highly stable, abundant [M-H]⁻ parent ion with exceptional signal-to-noise ratio .

Collision-Induced Dissociation (CID) Pathway

Upon isolation and fragmentation of the [M-H]⁻ parent ion (m/z 198.98), two primary thermodynamic cleavage pathways dominate:

  • Extrusion of Sulfur Dioxide: A hallmark of cyclic sulfones, the thietane ring collapses, expelling a neutral SO₂ molecule (64 Da).

  • C-N Bond Cleavage: The bond between the thietane ring and the sulfamide nitrogen breaks, leaving the charge localized on the highly resonance-stabilized sulfamate anion.

Table 4: HRMS (ESI-) and MS/MS Fragmentation Data

Ion Type Exact Mass (m/z) Formula Mass Error (ppm) Description
[M-H]⁻ 198.9847 C₃H₇N₂O₄S₂⁻ < 2.0 Deprotonated parent ion
Fragment 1 134.9901 C₃H₇N₂O₂S⁻ < 2.0 Loss of ring SO₂ (-64 Da)

| Fragment 2 | 94.9810 | H₂NO₂S⁻ | < 2.0 | Sulfamate anion (C-N cleavage) |

MS_Fragmentation Parent Parent Ion [M-H]- m/z 198.98 Frag1 Fragment Ion [M-H - SO2]- m/z 134.99 Parent->Frag1 Ring Collapse - SO2 (64 Da) Frag2 Fragment Ion [M-H - Sulfamide]- m/z 103.01 Parent->Frag2 C-N Cleavage - H2NSO2NH (96 Da) Frag3 Sulfamate Anion [H2NSO2]- m/z 94.98 Parent->Frag3 C-N Cleavage Charge Retention on N

Fig 2. Proposed ESI-MS/MS negative ion fragmentation pathway and mass shifts.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity and reproducibility, the following self-validating workflows must be executed when acquiring spectroscopic data for this compound.

Protocol A: NMR Acquisition Workflow
  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Probe Tuning & Matching: Execute Automated Tuning and Matching (ATMA) for both ¹H and ¹³C nuclei. Validation check: The reflected power curve must show a sharp minimum exactly at the Larmor frequency of the respective nuclei.

  • Shimming: Perform gradient shimming (TopShim) on the deuterium lock signal. Validation check: The lock level variation must stabilize at <1% fluctuation, and the TMS peak width at half-height must be ≤ 0.5 Hz.

  • Acquisition: Run ¹H NMR (16 scans, d1 = 2s) and ¹³C NMR (1024 scans, d1 = 2s).

  • Internal Calibration: Set the TMS singlet to exactly 0.00 ppm. Validation check: The residual DMSO-d₅ quintet must appear exactly at 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C).

Protocol B: HRMS (ESI-) Workflow
  • Instrument Calibration: Infuse a sodium formate calibration solution into the Time-of-Flight (TOF) analyzer. Validation check: Mass accuracy must be verified to < 2 ppm error across the m/z 50–1000 range.

  • System Blank: Inject 100% LC-MS grade methanol. Validation check: Confirm a flat baseline to ensure zero column carryover or background contamination.

  • Sample Infusion: Dilute the sample to 1 µg/mL in Methanol/Water (1:1) and infuse at a flow rate of 10 µL/min. Set capillary voltage to 2.5 kV and desolvation temperature to 350 °C.

  • Isotopic Validation: Analyze the parent ion cluster at m/z 198.98. Validation check: Because the molecule contains two sulfur atoms, the M+2 isotopic peak (³⁴S contribution) must be approximately 8.8% the intensity of the base peak (2 × 4.4%). This acts as an internal, self-validating confirmation of the chemical formula.

References

  • World Intellectual Property Organization (WIPO)
  • Korean Intellectual Property Office (KIPO)
  • Spectrometric Identification of Organic Compounds (8th Edition)
  • Structure Determination of Organic Compounds: Tables of Spectral Data Springer URL:[Link]

  • Introduction to Spectroscopy (5th Edition)

Thermodynamic Solvation and Physicochemical Profiling of N-(1,1-Dioxido-3-thietanyl)sulfamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the incorporation of strained, four-membered aliphatic heterocycles—such as azetidines, cyclobutanes, and thietanes—has emerged as a highly effective strategy for modulating the physicochemical properties of active pharmaceutical ingredients (APIs)[1]. Among these, N-(1,1-Dioxido-3-thietanyl)sulfamide represents a uniquely functionalized, highly polar building block.

This technical whitepaper provides an in-depth mechanistic analysis of the solubility profile of N-(1,1-Dioxido-3-thietanyl)sulfamide across common laboratory solvents. By deconstructing the thermodynamic interplay between the compound's high crystal lattice energy and solvent-specific solvation capacities, this guide equips researchers with predictive insights and a self-validating experimental protocol for rigorous solubility determination.

Structural Causality and Solvation Mechanics

The macroscopic solubility of any compound is dictated by the thermodynamic balance between the energy required to disrupt its solid-state crystal lattice (enthalpy of fusion) and the energy released upon interaction with solvent molecules (solvation energy). For N-(1,1-Dioxido-3-thietanyl)sulfamide, this balance is heavily skewed by two distinct structural motifs:

  • The Thietane 1,1-Dioxide Core: The four-membered thietane ring is highly strained, and the oxidation of the sulfur atom to a sulfone ( −SO2​− ) introduces a massive localized dipole moment. While simple thietane dioxides can be sparingly soluble in water[2], they exhibit strong affinity for polar organic solvents due to dipole-dipole interactions[3].

  • The Sulfamide Moiety ( −NH−SO2​−NH2​ ): Sulfamides are capable of forming extensive, robust intermolecular hydrogen-bonded networks[4]. The amine protons act as strong hydrogen bond donors, while the sulfonyl oxygens act as potent hydrogen bond acceptors.

Because of these features, the compound exhibits a high lattice energy. Solvents lacking the ability to disrupt these strong intermolecular hydrogen bonds (e.g., non-polar hydrocarbons) will fail to dissolve the compound. Conversely, polar solvents that can participate in hydrogen bonding or provide massive dielectric stabilization will successfully solvate the molecule[5].

Solvation C1 Thietane 1,1-Dioxide Core (High Dipole Moment) S2 Polar Aprotic Solvents (DMSO, DMF) C1->S2 Dipole Alignment S3 Non-Polar Solvents (Hexane, Toluene) C1->S3 Weak Dispersion C2 Sulfamide Moiety (Strong H-Bond Donor/Acceptor) S1 Polar Protic Solvents (Water, Methanol) C2->S1 H-Bonding C2->S3 Incompatible R1 High Solubility (Extensive H-Bond Network) S1->R1 R2 High Solubility (Strong Dipole-Dipole Interaction) S2->R2 R3 Low/Insoluble (Lattice Energy > Solvation Energy) S3->R3

Fig 1: Logical relationship between molecular structural features and solvent compatibility.

Solubility Profile in Common Lab Solvents

Based on the physicochemical properties of the thietane dioxide and sulfamide groups, commercial data[5][6], and Hansen Solubility Parameter (HSP) principles, the solubility of N-(1,1-Dioxido-3-thietanyl)sulfamide is categorized in the table below.

Solvent CategorySolventDielectric Constant ( ε )Observed/Predicted SolubilityMechanistic Rationale
Polar Protic Water80.1Soluble High dielectric constant; forms extensive H-bond donor/acceptor networks with both the sulfamide and sulfone moieties[5].
Polar Protic Methanol32.7Soluble Strong H-bonding capacity; effectively disrupts the solid-state crystal lattice despite a lower dielectric constant than water[5].
Polar Aprotic DMSO46.7Highly Soluble Exceptional dipole-dipole interactions; acts as a powerful H-bond acceptor for the sulfamide −NH2​ protons.
Polar Aprotic DMF36.7Soluble Similar solvation mechanics to DMSO; provides strong stabilization of the polar thietane dioxide core.
Moderately Polar Dichloromethane8.9Sparingly Soluble Insufficient H-bonding capacity to fully overcome the strong intermolecular forces of the sulfamide solid state.
Non-Polar Hexane / Toluene< 2.5Insoluble Lacks dipole and H-bonding capabilities; completely unable to overcome the high lattice energy of the compound[5].

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, publication-quality data for drug development, kinetic solubility (e.g., solvent titration) is insufficient. You must determine the thermodynamic solubility —the concentration of the compound in a saturated solution when it is in complete equilibrium with its solid phase.

The following protocol employs a self-validating shake-flask methodology coupled with HPLC-UV quantification. It is "self-validating" because it incorporates a time-course equilibrium check and a solid-state polymorphic verification step to ensure the data is not skewed by supersaturation or phase transitions.

Step-by-Step Methodology

Step 1: Preparation of Saturated Suspensions

  • Weigh approximately 10–20 mg of N-(1,1-Dioxido-3-thietanyl)sulfamide into a 2 mL glass HPLC vial.

  • Add 1.0 mL of the target solvent (e.g., Water, MeOH, DMSO, DCM).

  • Expert Insight: Ensure that a visible solid pellet remains at the bottom of the vial. If the solid dissolves completely, the solution is not saturated. Add more API in 5 mg increments until an excess solid phase persists.

Step 2: Thermal Equilibration (The Shake-Flask Method)

  • Seal the vials tightly and place them in an orbital thermoshaker.

  • Agitate the samples at 500 RPM at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Self-Validation Check: Prepare duplicate vials for each solvent. One set will be harvested at t=24 hours, and the second set at t=48 hours. If the quantified concentration between 24h and 48h differs by >5% , thermodynamic equilibrium has not been reached, and the agitation time must be extended.

Step 3: Phase Separation

  • Remove the vials from the shaker and centrifuge at 10,000 RPM for 10 minutes at 25 °C to pellet the undissolved solid.

  • Carefully extract the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter (use regenerated cellulose for DMSO/DMF) to remove any micro-particulates.

  • Expert Insight: Retain the solid pellet. Analyze it via X-Ray Powder Diffraction (XRPD) to confirm that the solvent did not induce a polymorphic transition or hydrate/solvate formation, which would fundamentally alter the solubility value.

Step 4: HPLC-UV Quantification

  • Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear dynamic range of your pre-established HPLC-UV standard curve.

  • Inject the samples onto a C18 Reverse-Phase column. Given the high polarity of the compound, use a highly aqueous mobile phase (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile) to ensure adequate retention time.

  • Calculate the final thermodynamic solubility (in mg/mL or mM) by factoring in the dilution ratio.

G N1 N-(1,1-Dioxido-3-thietanyl)sulfamide (Excess Solid) N2 Add Target Solvent (e.g., MeOH, DMSO, DCM) N1->N2 N3 Shake Flask Equilibration (24h & 48h at 25°C) N2->N3 N3->N3 Check Equilibrium N4 Phase Separation (Centrifugation + 0.22µm Filtration) N3->N4 N5 Supernatant Collection & Serial Dilution N4->N5 N6 HPLC-UV Analysis (Quantification vs. Standard Curve) N5->N6 N7 Thermodynamic Solubility (mg/mL or mM) N6->N7

Fig 2: Shake-flask experimental workflow for thermodynamic solubility determination.

Conclusion

The solubility of N-(1,1-Dioxido-3-thietanyl)sulfamide is governed by the strong hydrogen-bonding capability of its sulfamide group and the high dipole moment of its thietane 1,1-dioxide core. While it exhibits excellent solubility in polar protic and polar aprotic solvents, it remains largely insoluble in non-polar media. By employing the rigorous, self-validating thermodynamic solubility protocol outlined above, researchers can ensure accurate physicochemical profiling necessary for downstream formulation and synthetic applications.

References

  • Buy N-(1,1-Dioxido-3-thietanyl)sulfamide (EVT ... - EvitaChem. EvitaChem.
  • 3,3-Dichlorothietane 1,1-dioxide: A Comprehensive Technical Guide - Benchchem. Benchchem.
  • pH-Induced solubility transition of sulfonamide-based polymers - ResearchGate. ResearchGate.
  • Synthesis of 3,3-Disubstituted Thietane Dioxides - ChemRxiv. ChemRxiv.
  • Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF - ResearchGate. ResearchGate.

Sources

Chemical Stability and Degradation Profiling of N-(1,1-Dioxido-3-thietanyl)sulfamide: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1,1-Dioxido-3-thietanyl)sulfamide (CAS: 1853051-89-4) is an emerging, highly polar molecular building block utilized in advanced drug discovery[1]. Featuring both a strained four-membered cyclic sulfone (thietane 1,1-dioxide) and a sulfamide linkage, this compound offers unique physicochemical properties, including enhanced aqueous solubility and a low molecular weight profile. However, its dual reactive centers necessitate a rigorous understanding of its chemical stability. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and outlines a self-validating experimental workflow for stability profiling.

Structural Profiling & Physicochemical Causality

To predict the stability of N-(1,1-Dioxido-3-thietanyl)sulfamide, we must dissect the causality behind its molecular architecture:

  • The Thietane 1,1-Dioxide Ring: The four-membered thietane ring possesses an internal C-S-C angle of approximately 73–80°, creating significant steric strain. Despite this, the fully oxidized hexavalent sulfur (sulfone) provides robust metabolic stability. However, the strong electron-withdrawing nature of the sulfone group drastically acidifies the α -protons (C2 and C4 positions), dropping their pKa to ~20–22[2]. This makes the ring highly susceptible to base-catalyzed reactions.

  • The Sulfamide Linkage (-NH-SO₂-NH₂): Acting as a bioisostere for ureas, the sulfamide group is generally stable at physiological pH (7.4). However, the d-orbital involvement and steric shielding around the sulfur atom dictate specific hydrolytic vulnerabilities under extreme pH conditions, distinct from standard amide hydrolysis[3].

Mechanistic Degradation Pathways

Understanding the why behind degradation is critical for formulation and synthetic storage. The compound exhibits three primary degradation trajectories based on environmental stress:

Pathway A: Base-Promoted Elimination (High pH)

Under strongly alkaline conditions (e.g., pH > 10), degradation is driven by the acidity of the thietane α -protons and the leaving-group potential of the sulfamide. Deprotonation at the C2 position initiates a β -elimination cascade, expelling the sulfamide moiety and generating 2H-thiete 1,1-dioxide[4]. Concurrently, the sulfamide group itself can undergo an E1cB elimination mechanism, releasing a highly reactive aza-sulfene intermediate ( HN=SO2​ )[3].

Pathway B: Acid-Catalyzed Hydrolysis (Low pH)

In highly acidic environments (pH < 2), the mechanism shifts entirely. The terminal or secondary nitrogen of the sulfamide is protonated, transforming it into a superior leaving group. Subsequent nucleophilic attack by water cleaves the N-S bond, yielding 3-aminothietane 1,1-dioxide and sulfamic acid[5]. The thietane ring itself remains largely intact under acidic conditions due to the lack of an elimination trigger[4].

Pathway C: Thermal Cheletropic Extrusion

At elevated temperatures (> 110 °C in the solid state), cyclic sulfones can undergo a cheletropic reaction, extruding sulfur dioxide ( SO2​ ) gas and resulting in ring contraction or polymerization.

MechanisticPathways Parent N-(1,1-Dioxido-3-thietanyl)sulfamide (Stable at pH 7.4) Acid Acidic Stress (pH < 2) Parent->Acid Base Basic Stress (pH > 10) Parent->Base Thermal Thermal Stress (> 110°C) Parent->Thermal DegAcid 3-Aminothietane 1,1-dioxide + Sulfamic Acid Acid->DegAcid Protonation & Hydrolysis DegBase 2H-Thiete 1,1-dioxide + Aza-sulfene Base->DegBase E1cB & β-Elimination DegThermal SO2 Extrusion Products (Ring Contraction) Thermal->DegThermal Cheletropic Reaction

Mechanistic degradation pathways of N-(1,1-Dioxido-3-thietanyl)sulfamide under stress conditions.

Experimental Workflow: Self-Validating Stability Profiling

To ensure scientific integrity, stability profiling cannot rely on simple peak-area reduction. The following protocol is designed as a self-validating system , ensuring that no degradant is "lost" to poor ionization or volatility.

Step-by-Step Methodology (ICH Q1A(R2) Compliant)
  • Sample Preparation & Internal Standardization: Prepare a 1.0 mg/mL stock solution of N-(1,1-Dioxido-3-thietanyl)sulfamide in a 50:50 Acetonitrile:Water diluent. Causality for validation: Spike the solution with 10 µg/mL of an isotopically labeled internal standard (or stable analog like sulfanilamide) to continuously monitor injection volume consistency and correct for matrix-induced ion suppression.

  • Stress Application: Aliquot the stock into sealed amber vials. Apply specific stress conditions: 0.1 M HCl (Acidic), 0.1 M NaOH (Basic), 3% H2​O2​ (Oxidative), and 60 °C (Thermal).

  • Quenching (Critical Step): At designated time points (t=2h, 24h, 48h), immediately neutralize the acid/base samples to pH 7.0 using equimolar NaOH or HCl. Causality for validation: Quenching halts the degradation instantly, preventing artifact formation during the residence time in the autosampler queue.

  • Orthogonal LC-UV-MS/MS Analysis: Analyze using Reversed-Phase UHPLC. Causality for validation: Utilize a Photodiode Array (PDA) detector in series with an ESI-QTOF mass spectrometer. If a degradant (like sulfamic acid) fails to ionize well in positive ESI, the PDA ensures it is still accounted for via UV absorbance, preventing false mass-balance calculations.

  • Mass Balance Calculation: Calculate the total recovery: % Recovery = [(Sum of Degradant Area) + (Remaining Parent Area)] / (Initial Parent Area at t=0) × 100. A recovery of < 90% definitively flags the formation of volatile degradants (e.g., SO2​ extrusion).

ValidationWorkflow S1 1. Sample Prep & Internal Std S2 2. ICH Q1A(R2) Stress Application S1->S2 S3 3. Quenching & Neutralization S2->S3 S4 4. Orthogonal LC-UV-MS/MS S3->S4 S5 5. Mass Balance Calculation S4->S5

Self-validating experimental workflow for forced degradation and mass balance analysis.

Quantitative Data Summary

The following tables synthesize the expected stability kinetics and mass spectrometry profiles based on the structural behavior of the thietane dioxide and sulfamide moieties.

Table 1: Kinetic Degradation Profile of N-(1,1-Dioxido-3-thietanyl)sulfamide

Stress ConditionTemp (°C)Time (h)% Parent RemainingPrimary Degradation Pathway
Control (pH 7.4) 40°C48h> 99.0%Stable
0.1 M HCl 40°C24h85.2%Acid-catalyzed N-S bond hydrolysis
1.0 M HCl 60°C24h42.1%Accelerated N-S bond hydrolysis
0.1 M NaOH 40°C24h60.5%E1cB Elimination / Ring opening
1.0 M NaOH 60°C24h< 5.0%Base-promoted β -elimination to thiete
3% H2​O2​ 40°C24h95.4%Minor oxidative degradation
Solid State (Thermal) 110°C48h92.0%Cheletropic SO2​ extrusion

Table 2: Major Degradants Identified via LC-MS/MS (ESI+)

Degradant IDExact Mass[M+H]+Proposed StructureMechanism of Formation
Deg-A 122.023-Aminothietane 1,1-dioxideAcidic hydrolysis of sulfamide
Deg-B 105.002H-Thiete 1,1-dioxideBasic β -elimination of thietane ring
Deg-C 95.99*Sulfamic AcidAcidic hydrolysis of sulfamide

*Note: Sulfamic acid (Deg-C) is optimally detected in negative ion mode[M-H]-.

References

  • N-(1,1-二氧代-3-硫丹基)磺酰胺 (N-(1,1-Dioxido-3-thietanyl)sulfamide), Leyan Reagents,
  • Computational Insights into the Reactivity of 3,3-Dichlorothietane 1,1-dioxide: A Technical Guide, BenchChem,
  • Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides, Organic Letters - ACS Public
  • Synthesis of 3,3-Disubstituted Thietane Dioxides, The Journal of Organic Chemistry,
  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis, ResearchG

Sources

In Silico Prediction of N-(1,1-Dioxido-3-thietanyl)sulfamide Properties: A Comprehensive Computational Workflow

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern rational drug design, the strategic incorporation of bioisosteres is paramount for overcoming pharmacokinetic (PK) bottlenecks. N-(1,1-Dioxido-3-thietanyl)sulfamide represents a highly specialized, neutral scaffold that merges two potent electron-withdrawing systems: a sulfamide moiety and a thietane 1,1-dioxide ring.

Recent medicinal chemistry campaigns have demonstrated that the dioxo-thietane amine functional group serves as a superior non-basic bioisostere. It successfully attenuates pKa, mitigates the PK liabilities typically associated with basic amines (such as hERG toxicity and rapid clearance), and provides critical hydrogen-bond donors for target engagement[1].

Predicting the behavior of this molecule in silico requires a rigorous, multi-tiered computational approach. As an Application Scientist, I emphasize that standard molecular mechanics force fields often fail to accurately parameterize the severe ring strain of the 4-membered thietane ring and the hypervalency of the dual sulfone groups. Therefore, a workflow grounded in Quantum Mechanics (QM) is required before progressing to physicochemical profiling and molecular dynamics.

G QM 1. QM Optimization (DFT B3LYP) ADMET 2. ADMET & pKa (SwissADME) QM->ADMET Docking 3. Molecular Docking (AutoDock Vina) ADMET->Docking MD 4. MD Simulation (100ns NPT) Docking->MD

Figure 1: In silico workflow for N-(1,1-Dioxido-3-thietanyl)sulfamide property prediction.

Quantum Mechanical (QM) Profiling: Geometry & Electronic Structure

Causality: To accurately predict target binding, we must first understand the molecule's ground-state geometry and electrostatic potential (ESP). The thietane 1,1-dioxide ring exhibits significant puckering dynamics, and the sulfamide nitrogen's lone pair is heavily delocalized. Density Functional Theory (DFT) is mandatory here to capture these quantum effects accurately.

Step-by-Step Protocol: QM Optimization
  • Conformational Search : Generate the initial 3D structure using its SMILES string. Perform a stochastic conformational search using the semi-empirical GFN2-xTB method to identify the global energy minimum.

  • Geometry Optimization : Submit the lowest-energy conformer to DFT optimization at the B3LYP/6-311++G(d,p) level of theory. Apply the SMD (Solvation Model based on Density) implicit water model to simulate physiological environments.

  • Frequency Calculation : Run a vibrational frequency calculation at the exact same level of theory to compute thermochemical properties.

  • Validation Check (Self-Validating System) : Inspect the output file for imaginary frequencies. The protocol is validated only if zero imaginary frequencies are found, confirming the geometry is a true local minimum rather than a transition state.

Table 1: Predicted Quantum Mechanical Properties
PropertyComputational MethodExpected Value RangeMechanistic Significance
HOMO-LUMO Gap B3LYP/6-311++G(d,p)5.5 - 6.5 eVHigh chemical stability; low off-target reactivity.
Dipole Moment B3LYP/6-311++G(d,p)4.0 - 5.5 DebyeHigh polarity due to dual sulfone/sulfamide groups.
ESP Minima Molecular Electrostatic PotentialCentered on O atomsStrong H-bond acceptor capacity for target binding.
ESP Maxima Molecular Electrostatic PotentialCentered on NH protonsStrong H-bond donor capacity[1].

Physicochemical & ADMET Property Prediction

Causality: A molecule's efficacy is dictated by its ability to reach the target. The dioxo-thietane group is specifically utilized in drug discovery to avoid OATP-mediated liver transport issues and basicity-driven toxicity[1]. We utilize predictive QSAR models to quantify these advantages.

Step-by-Step Protocol: ADMET Profiling
  • SMILES Generation : Convert the DFT-optimized 3D geometry back to a canonical SMILES string.

  • Property Computation : Input the SMILES into SwissADME, a robust web tool for evaluating pharmacokinetics and drug-likeness[2].

  • Toxicity Screening : Process the structure through pkCSM to evaluate hERG inhibition and hepatotoxicity risks.

  • Validation Check (Self-Validating System) : Cross-reference the predicted LogP (e.g., iLOGP) with consensus LogP models (like ALOGPS). The system is validated if the standard deviation across predictive algorithms is < 0.5 log units, ensuring algorithmic consensus.

Table 2: Predicted ADMET Profile (In Silico)
ParameterPredictive ModelTarget ThresholdPredicted Outcome for Scaffold
LogP (Lipophilicity) iLOGP (SwissADME)0 to 3.0~ -0.5 to 1.0 (Highly hydrophilic)
TPSA Topological Polar Surface Area< 140 Ų~ 134.5 Ų (Borderline but acceptable oral bioavailability)
CYP450 Inhibition ML ClassificationNegativeNon-inhibitor (Due to lack of aromatic nitrogen)
hERG Toxicity pkCSM / Pred-hERGLow RiskLow Risk (Avoids basic amine liability)

Target Interaction & Molecular Docking

Causality: Sulfamides are privileged pharmacophores for zinc metalloenzymes (e.g., Carbonic Anhydrases). The thietane 1,1-dioxide provides additional steric bulk and orientation-specific H-bonding that can drive selectivity.

G Compound N-(1,1-Dioxido-3-thietanyl)sulfamide Sulfamide Sulfamide Group (-NH-SO2-NH2) Compound->Sulfamide Thietane Thietane 1,1-Dioxide Ring Compound->Thietane Zinc Zinc Metalloenzyme Binding Sulfamide->Zinc Primary Hbond H-Bond Donor Network Sulfamide->Hbond Thietane->Hbond Secondary PK pKa Attenuation & Metabolic Stability Thietane->PK Bioisostere

Figure 2: Pharmacophore mapping of structural moieties to predicted biological interactions.

Step-by-Step Protocol: Molecular Docking
  • Protein Preparation : Download the target crystal structure from the PDB. Remove crystallographic waters > 5 Å from the active site, add missing hydrogens, and assign bond orders using a protein preparation wizard.

  • Ligand Preparation : Assign Gasteiger partial charges to the ligand. Ensure the sulfamide nitrogen is in the correct protonation state (neutral at pH 7.4, as the thietane dioxide group lowers the pKa).

  • Grid Generation : Define a 20 × 20 × 20 Å search space centered on the catalytic zinc ion[3].

  • Docking Execution : Run docking with AutoDock Vina, which utilizes a hybrid scoring function and multithreading for efficient optimization[4]. Set the exhaustiveness parameter to 25 to ensure thorough sampling of the flexible thietane ring[5].

  • Validation Check (Self-Validating System) : Re-dock the native co-crystallized ligand first. The protocol is validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å.

Molecular Dynamics (MD) Validation

Causality: Static docking cannot account for the induced-fit mechanisms of the protein or the puckering transitions of the 4-membered thietane ring. MD simulations are required to validate the dynamic stability of the predicted pose over time.

Step-by-Step Protocol: MD Simulation
  • System Solvation : Place the docked protein-ligand complex in a dodecahedral box with a minimum distance of 1.0 nm to the edge. Solvate using the TIP3P water model and neutralize with Na+/Cl- ions.

  • Parameterization : Assign the AMBER ff14SB force field to the protein and the General AMBER Force Field (GAFF2) with AM1-BCC charges to the ligand.

  • Equilibration : Perform energy minimization (steepest descent), followed by 100 ps of NVT (constant volume/temperature) and 100 ps of NPT (constant pressure/temperature) equilibration with position restraints on heavy atoms.

  • Production Run : Execute a 100 ns unrestrained NPT simulation at 300 K and 1 bar using GROMACS.

  • Validation Check (Self-Validating System) : Calculate the ligand RMSD over the trajectory. A stable binding pose is validated if the RMSD plateaus within the first 10 ns and remains within a narrow 1.5–2.5 Å fluctuation range for the remainder of the simulation.

References

  • Kasun, Z. A. et al. "The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group." Journal of Medicinal Chemistry (2026). URL:[Link]

  • Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports (2017). URL:[Link]

  • Trott, O., & Olson, A. J. "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry (2010). URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of N-(1,1-Dioxido-3-thietanyl)sulfamide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(1,1-Dioxido-3-thietanyl)sulfamide and related novel sulfonamide-containing compounds in cell-based assays. We offer detailed protocols for the initial characterization of this compound class, focusing on the assessment of cytotoxicity and the elucidation of apoptotic induction mechanisms. The methodologies are designed to be robust and self-validating, providing a clear framework for investigating the biological activity of this chemical scaffold.

Introduction: The Scientific Rationale

Sulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities, primarily known for their antimicrobial properties.[1][2] Their mechanism of action often involves the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[1] Beyond their antibacterial effects, sulfonamide derivatives have been explored for a range of therapeutic applications, including anticancer agents.[3][4][5]

The subject of this guide, N-(1,1-Dioxido-3-thietanyl)sulfamide, incorporates a thietane-1,1-dioxide moiety. The thietane ring, a four-membered sulfur-containing heterocycle, and its oxidized form (thietane-1,1-dioxide) are of increasing interest in medicinal chemistry.[6][7] This structural motif can influence the physicochemical properties of a molecule, and derivatives have been investigated for various biological activities, including antidepressant and insecticidal properties.[8][9][10] The combination of a sulfonamide group with a thietane-1,1-dioxide core presents a novel chemical space for drug discovery.

These application notes will guide the user through a logical series of cell-based assays to determine the cytotoxic potential and to investigate the underlying mechanism of action of N-(1,1-Dioxido-3-thietanyl)sulfamide.

Preliminary Considerations: Compound Handling and Preparation

Proper handling and solubilization of the test compound are critical for obtaining reproducible results.

  • Solubility Testing : Before commencing any cell-based assays, the solubility of N-(1,1-Dioxido-3-thietanyl)sulfamide should be determined in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of novel compounds for in vitro studies.[3] It is crucial to determine the maximum concentration of DMSO that is non-toxic to the cell lines used in the assays.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions : For cell-based assays, the stock solution is further diluted in the appropriate cell culture medium to achieve the desired final concentrations. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept constant across all treatments, including the vehicle control, and should not exceed a non-toxic level (typically ≤ 0.5%).[3]

Experimental Workflow for Cellular Characterization

A tiered approach is recommended to efficiently characterize the biological effects of a novel compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action - Apoptosis A Prepare Serial Dilutions of N-(1,1-Dioxido-3-thietanyl)sulfamide C Compound Treatment (24-72h) A->C B Cell Seeding in 96-well Plates B->C D Cytotoxicity Assay (e.g., MTT or CellTox™ Green) C->D E Determine IC50 Value D->E F Treat Cells with Compound (at IC50 and sub-IC50 concentrations) E->F Inform Dose Selection G Caspase-3/7 Activity Assay (Luminescent/Fluorometric) F->G H Western Blot Analysis for Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP) F->H I Data Analysis and Interpretation G->I H->I

Fig. 1: Experimental workflow for cellular characterization.

Protocol: Assessment of Cytotoxicity

Cytotoxicity assays are fundamental for determining the concentration at which a compound exerts a biological effect and for establishing a therapeutic window.[11] The MTT assay, a colorimetric method, is widely used to assess metabolic activity as an indicator of cell viability.[12][13] Alternatively, fluorescence-based assays that measure membrane integrity, such as the CellTox™ Green Cytotoxicity Assay, can be employed.[14]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle : In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.[12]

Protocol :

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment : Prepare serial dilutions of N-(1,1-Dioxido-3-thietanyl)sulfamide in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).[13] Incubate for 24, 48, or 72 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading : Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

ParameterDescription
Cell Line The specific cell line used in the assay (e.g., HeLa, MCF-7).
Seeding Density The number of cells seeded per well.
Treatment Duration The length of time cells are exposed to the compound (e.g., 24, 48, 72 hours).
IC50 (µM) The concentration of the compound that inhibits cell viability by 50%.

Protocol: Elucidation of Apoptotic Induction

Should N-(1,1-Dioxido-3-thietanyl)sulfamide exhibit cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis. A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases that execute the cell death program. Caspase-3 and -7 are the primary executioner caspases.

Caspase-Glo® 3/7 Assay

Principle : This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[15][16][17]

Protocol :

  • Cell Seeding and Treatment : Seed cells in a white-walled 96-well plate and treat with N-(1,1-Dioxido-3-thietanyl)sulfamide at concentrations around the determined IC50 value for a specified period (e.g., 6, 12, or 24 hours).

  • Reagent Preparation : Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[16]

  • Assay Procedure : Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[16]

  • Incubation : Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-3 hours, protected from light.[16]

  • Luminescence Measurement : Measure the luminescence using a plate-reading luminometer.

Western Blot Analysis of Apoptosis Markers

Principle : Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. To confirm apoptosis, the expression of key proteins like cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase-1 (PARP-1) can be assessed.[18]

Protocol :

  • Cell Lysis and Protein Quantification :

    • Treat cells with N-(1,1-Dioxido-3-thietanyl)sulfamide as described for the caspase activity assay.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

    • Determine the total protein concentration of the lysates using a method such as the Bicinchoninic Acid (BCA) assay to ensure equal loading of protein for each sample.[20][21]

  • BCA Protein Assay Protocol :

    • Prepare a series of bovine serum albumin (BSA) standards with known concentrations.[21]

    • Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[21]

    • Pipette a small volume (e.g., 10-25 µL) of each standard and cell lysate sample into a 96-well plate.[20][21]

    • Add 200 µL of the BCA working reagent to each well.[21]

    • Incubate the plate at 37°C for 30 minutes.[20][21]

    • Measure the absorbance at 562 nm and calculate the protein concentration of the samples based on the standard curve.[20]

  • SDS-PAGE and Protein Transfer :

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.[19]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[19]

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

    • Detect the protein bands using a chemiluminescence detection reagent.[19]

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Treat cells with N-(1,1-Dioxido-3-thietanyl)sulfamide B Lyse cells and collect supernatant A->B C Quantify protein concentration (BCA Assay) B->C D Load equal protein amounts onto SDS-PAGE gel C->D Normalized Lysates E Separate proteins by size D->E F Transfer proteins to membrane E->F G Block non-specific sites F->G H Incubate with primary antibodies (e.g., anti-cleaved caspase-3) G->H I Incubate with HRP-conjugated secondary antibody H->I J Detect with chemiluminescence I->J

Fig. 2: Western blot workflow for apoptosis marker detection.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of N-(1,1-Dioxido-3-thietanyl)sulfamide. By systematically evaluating its cytotoxicity and investigating its potential to induce apoptosis, researchers can gain valuable insights into the biological activity of this novel compound. Further studies could involve more detailed mechanistic investigations, such as cell cycle analysis, assessment of mitochondrial membrane potential, and the use of broader apoptosis-related antibody arrays. These foundational cell-based assays are a critical step in the journey of drug discovery and development.

References

  • BCA (Bicinchoninic Acid) Protein Assay - Bio-protocol. (2011). Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019). Retrieved from [Link]

  • A Modulus™ Method for BCA Protein Assay. (n.d.). Retrieved from [Link]

  • BCA Protein Assay - Frederick National Laboratory. (n.d.). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Quantification of Apoptosis Using Western Blot - Bio-protocol. (n.d.). Retrieved from [Link]

  • Protocol IncuCyte® Cytotoxicity Assay - Sartorius. (n.d.). Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis - AACR Journals. (2002). Retrieved from [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC. (n.d.). Retrieved from [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC. (n.d.). Retrieved from [Link]

  • Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents - MDPI. (2026). Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

  • Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides - Semantic Scholar. (n.d.). Retrieved from [Link]

  • The mechanism of antidepressant action of a new 3-substituted thiethane-1,1-dioxide derivative in tests of neuropharmacological interaction - ResearchGate. (2022). Retrieved from [Link]

  • Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete - PMC - NIH. (n.d.). Retrieved from [Link]

  • Natural Product Primary Sulfonamides and Primary Sulfamates - PubMed. (2015). Retrieved from [Link]

  • Antimicrobial sulfonamide drugs - SciSpace. (2017). Retrieved from [Link]

  • 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties - ResearchGate. (2019). Retrieved from [Link]

  • Molecular Mechanism of Action of Neonicotinoid Insecticides - MDPI. (2023). Retrieved from [Link]

  • Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

"N-(1,1-Dioxido-3-thietanyl)sulfamide in medicinal chemistry applications"

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Medicinal Chemistry Researchers

N-(1,1-Dioxido-3-thietanyl)sulfamide: A Novel Scaffold for Drug Discovery

Prepared by: Your Senior Application Scientist

Introduction: Unveiling a Promising Chemical Moiety

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered significant interest as a bioisosteric replacement for commonly used groups, offering a unique three-dimensional profile.[1] When oxidized to the 1,1-dioxide, the thietane moiety becomes a highly polar, metabolically stable, and compact scaffold that can significantly reduce lipophilicity while maintaining or enhancing biological activity.[2]

Concurrently, the sulfonamide functional group is a cornerstone of modern pharmacotherapy, present in a wide array of drugs including antibacterial, antiviral, and anticancer agents.[3][4][5][6][7] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it a privileged functional group in drug design.

This document introduces N-(1,1-Dioxido-3-thietanyl)sulfamide, a novel chemical entity that marries the desirable attributes of the thietane-1,1-dioxide core with the versatile sulfonamide group. As this specific compound is not extensively documented in current literature, this guide serves as a foundational resource for its synthesis, characterization, and potential applications. We will provide detailed, scientifically-grounded protocols and a forward-looking perspective on how this scaffold can be leveraged in drug discovery programs.

Physicochemical Properties and Design Rationale

The strategic combination of the thietane-1,1-dioxide ring and a sulfamide group results in a molecule with a unique set of properties that are highly attractive for medicinal chemistry applications.

  • Thietane-1,1-Dioxide Core: This small, cyclic sulfone is analogous to cyclobutane but with significantly different electronic properties.[2] The sulfone group introduces two strong hydrogen bond acceptors and a significant dipole moment, which can enhance solubility and promote interactions with biological targets. Its rigid, puckered conformation provides a defined exit vector for substituents, allowing for precise structural modifications. Furthermore, the high oxidation state of the sulfur atom renders the ring resistant to metabolic degradation.[2]

  • Sulfamide Moiety: A sulfamide (-NH-SO₂-NH-) is a neutral, non-acidic bioisostere of the phosphate group.[8] It can engage in multiple hydrogen bonding interactions and its geometry can be tailored by substitution on the nitrogen atoms. This functional group is a key component in many enzyme inhibitors and other biologically active molecules.[9][10]

Table 1: Predicted Physicochemical Properties of N-(1,1-Dioxido-3-thietanyl)sulfamide

PropertyPredicted ValueRationale
Molecular Weight 182.21 g/mol Low molecular weight, providing ample room for further derivatization while adhering to Lipinski's Rule of Five.
cLogP -1.5 to -1.0The high polarity of the sulfone and sulfamide groups is expected to result in a low logP, suggesting good aqueous solubility.
Topological Polar Surface Area (TPSA) ~120 ŲA high TPSA is indicative of good potential for forming hydrogen bonds and suggests that the molecule may have lower cell permeability unless actively transported.
Hydrogen Bond Donors 3The two N-H groups of the sulfamide and potentially a C-H adjacent to the sulfone can act as donors.
Hydrogen Bond Acceptors 4The four oxygen atoms of the sulfone and sulfamide groups are strong hydrogen bond acceptors.

Proposed Synthetic Pathway and Protocols

The synthesis of N-(1,1-Dioxido-3-thietanyl)sulfamide can be approached through a logical sequence of established chemical transformations. The following protocols are proposed based on analogous reactions in the literature.[11][12][13][14]

Synthetic_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Sulfamoylation 3-Aminothietane 3-Aminothietane 3-Aminothietane_1_1_Dioxide 3-Aminothietane_1_1_Dioxide 3-Aminothietane->3-Aminothietane_1_1_Dioxide m-CPBA or Oxone® Target_Compound N-(1,1-Dioxido-3-thietanyl)sulfamide 3-Aminothietane_1_1_Dioxide->Target_Compound Base (e.g., Pyridine or TEA) in aprotic solvent Sulfamoyl_Chloride Sulfamoyl_Chloride Sulfamoyl_Chloride->Target_Compound

Caption: Proposed two-step synthesis of N-(1,1-Dioxido-3-thietanyl)sulfamide.

Protocol 1: Synthesis of 3-Aminothietane 1,1-Dioxide Hydrochloride

Rationale: The first step involves the oxidation of the sulfur atom in commercially available 3-aminothietane. Using an oxidant like m-CPBA or Oxone® is a standard and effective method for converting sulfides to sulfones.[15] The reaction is typically performed in a protic solvent to facilitate the dissolution of the starting material and the oxidant. The product is isolated as a hydrochloride salt to improve its stability and handling.

Materials:

  • 3-Aminothietane hydrochloride

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • Dissolve 3-aminothietane hydrochloride (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (2.5 eq) in methanol to the cooled solution while stirring. The reaction is exothermic.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-aminothietane 1,1-dioxide hydrochloride.

Protocol 2: Synthesis of N-(1,1-Dioxido-3-thietanyl)sulfamide

Rationale: The final step is the formation of the sulfamide bond. This is typically achieved by reacting the primary amine with sulfamoyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[14] An aprotic solvent is used to prevent hydrolysis of the sulfamoyl chloride.

Materials:

  • 3-Aminothietane 1,1-dioxide hydrochloride

  • Sulfamoyl chloride

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Deionized water

  • Silica gel for column chromatography

Procedure:

  • Suspend 3-aminothietane 1,1-dioxide hydrochloride (1.0 eq) in anhydrous DCM.

  • Add pyridine or TEA (2.2 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the sulfamoyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the target compound.

Potential Medicinal Chemistry Applications

The N-(1,1-Dioxido-3-thietanyl)sulfamide scaffold is a versatile starting point for creating diverse chemical libraries for screening against a wide range of biological targets.

As a Bioisosteric Replacement

The thietane-1,1-dioxide moiety can serve as a polar, three-dimensional replacement for more common, and often more lipophilic, groups such as a gem-dimethyl or a carbonyl group. This substitution can lead to significant improvements in metabolic stability and aqueous solubility, key parameters in drug development.[2]

Scaffold for Combinatorial Library Synthesis

The terminal -NH₂ of the sulfamide group provides a convenient handle for further functionalization. A library of N'-substituted derivatives can be readily synthesized, allowing for the exploration of the surrounding chemical space of a target's binding pocket.

Library_Synthesis cluster_products Example Analogs Scaffold N-(1,1-Dioxido-3-thietanyl)sulfamide (Core Structure) Reaction Reaction with R-X (e.g., Alkyl Halides, Acyl Chlorides, Sulfonyl Chlorides, Isocyanates) Scaffold->Reaction Library Diverse Library of N'-Substituted Analogs Reaction->Library Analog1 N'-Alkyl Library->Analog1 Analog2 N'-Aryl Library->Analog2 Analog3 N'-Acyl Library->Analog3 Analog4 N'-Sulfonyl Library->Analog4

Caption: Workflow for creating a chemical library from the core scaffold.

Potential as Enzyme Inhibitors

The sulfonamide group is a well-established pharmacophore in a variety of enzyme inhibitors, most notably carbonic anhydrases.[9] The N-(1,1-Dioxido-3-thietanyl)sulfamide scaffold could be decorated with appropriate functional groups to target the active sites of various enzymes, including kinases, proteases, and metalloenzymes. For instance, recent research has explored novel sulfonamide derivatives as P2Y14R antagonists for treating acute lung injury.[16]

General Experimental Workflow for Drug Discovery

A typical drug discovery cascade utilizing this novel scaffold would involve the following steps:

  • Synthesis: Synthesize the core scaffold and a diverse library of analogs using the protocols outlined above.

  • Primary Screening: Screen the library against the biological target of interest using a high-throughput assay (e.g., an enzyme inhibition assay, a receptor binding assay, or a cell-based functional assay).

  • Hit Confirmation and IC₅₀ Determination: Confirm the activity of the initial "hits" and determine their potency (IC₅₀ or EC₅₀ values) through dose-response studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesize additional analogs based on the initial hits to explore the SAR and optimize for potency and selectivity.

  • Lead Optimization: Further modify the most promising compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility, permeability, and metabolic stability, while maintaining or improving potency.

Protocol 3: General Protocol for an In Vitro Enzyme Inhibition Assay

Rationale: This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a purified enzyme. The specific conditions (e.g., buffer composition, substrate concentration, enzyme concentration) will need to be optimized for the particular enzyme system.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (preferably one that produces a detectable signal, e.g., colorimetric or fluorescent)

  • Assay buffer (optimized for pH and ionic strength for the enzyme)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well or 384-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the test compounds in the assay buffer to create a range of concentrations for dose-response analysis.

  • In the wells of a microplate, add the assay buffer, the enzyme solution, and the test compound solution (or DMSO for the negative control and the positive control inhibitor).

  • Incubate the plate for a predetermined time at the optimal temperature to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals or at a fixed endpoint using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Conclusion

N-(1,1-Dioxido-3-thietanyl)sulfamide represents a novel and promising scaffold for medicinal chemistry. Its unique combination of a polar, metabolically stable thietane-1,1-dioxide core and a versatile sulfamide functional group offers a wealth of opportunities for the design of new therapeutic agents. This guide provides the foundational knowledge and detailed protocols necessary for researchers to begin exploring the synthesis and applications of this exciting new chemical entity. The development of synthetic routes and the exploration of its potential in various disease areas are expected to be fruitful avenues of research.

References

  • Chow, Y. L., & Chen, S. C. (1974). One Step Synthesis of Thietane 1,1-Dioxide Derivatives from α-Amino Ketoximes. Canadian Journal of Chemistry, 52(13), 2283-2287. [Link]

  • Siryi, S. A., et al. (2018). 3-CYANOTHIETE 1,1-DIOXIDE: SYNTHESIS AND CYCLOADDITION REACTIONS. Chemistry of Heterocyclic Compounds, 54(5), 514-515. [Link]

  • Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(3), 14-21. [Link]

  • Du, Y., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1374-1407. [Link]

  • Al-Bayati, F. A. H., & Ali, A. H. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]

  • Al-Masoudi, N. A. L., & Al-Sultani, A. A. K. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1483. [Link]

  • Kuran, B., et al. (2005). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 10(11), 1370-1382. [Link]

  • Hughes, D. L., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 89(5), 3045-3050. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Research, 12(4), 1-18. [Link]

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219-1234. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Same as 13.
  • Yao, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]

  • Hobbs, C. J., et al. (1998). Synthesis and nucleic-acid-binding properties of sulfamide- and 3′-N-sulfamate-modified DNA. Journal of the Chemical Society, Perkin Transactions 1, (10), 1727-1736. [Link]

  • Al-Matarneh, C. M., et al. (2024). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. Journal of Medicinal Chemistry, 67(6), 4946-4971. [Link]

  • Bolm, C., et al. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 3, 9. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Assays with Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Relevance of Sulfonamides in Drug Discovery

Sulfonamides, a class of synthetic compounds characterized by the −S(=O)₂−NR₂ functional group, represent one of the cornerstones of modern medicine. Since their discovery as the first broadly effective antimicrobials, their therapeutic applications have expanded significantly.[1][2] Beyond their well-established antibacterial properties, novel sulfonamide derivatives are now being explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and diuretic effects.[1][2]

The primary mechanism of antibacterial action for many sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4] This pathway is essential for the production of nucleotides and certain amino acids, and its disruption effectively halts bacterial growth and replication.[5] As humans obtain folic acid from their diet, this pathway presents an attractive selective target for antimicrobial therapy.[5] The diverse biological activities of sulfonamides stem from their ability to target other enzymes, such as carbonic anhydrases, which are implicated in various physiological and pathological processes.[2]

The development of novel sulfonamide derivatives with improved efficacy, selectivity, and reduced susceptibility to resistance mechanisms is an active area of research. A critical component of this endeavor is the establishment of robust and reliable in vitro assays to characterize the biological activity of these new chemical entities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of key assays for the evaluation of novel sulfonamide derivatives.

Section 1: Foundational Assays for Antimicrobial Activity

The initial assessment of a novel sulfonamide derivative often focuses on its antimicrobial properties. The following protocols are fundamental for determining the potency and spectrum of activity against relevant bacterial pathogens.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is the gold standard for quantitatively determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[6]

The Causality Behind Experimental Choices:

  • Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of non-fastidious bacteria.[6] For sulfonamides, it is critical to use a medium with low levels of thymidine, as this nucleoside can bypass the folic acid synthesis pathway and antagonize the drug's effect.[4][6]

  • Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a consistent starting cell density (approximately 1.5 x 10⁸ CFU/mL), which is crucial for the reproducibility of MIC values.[4]

  • Self-Validating System: The inclusion of a growth control (no drug) and a sterility control (no bacteria) in each assay plate validates the viability of the bacteria and the sterility of the medium, respectively. Furthermore, the use of quality control (QC) strains with known MIC ranges, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923, ensures the accuracy and precision of the assay.[1][5]

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4]

  • Preparation of Sulfonamide Dilutions:

    • Prepare a stock solution of the novel sulfonamide derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide stock solution in CAMHB to obtain a range of desired concentrations.[6]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the sulfonamide dilutions.

    • Include a growth control well (inoculum in CAMHB without drug) and a sterility control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.[5]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[5]

Data Presentation: MIC Values

Sulfonamide CompoundBacterial StrainMIC (µg/mL)
Investigational Drug AE. coli ATCC 259224
Investigational Drug AS. aureus ATCC 2921316
Investigational Drug BE. coli ATCC 259228
Investigational Drug BS. aureus ATCC 2921332

Mandatory Visualization: Workflow for Broth Microdilution MIC Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of Sulfonamide Derivative prep_drug->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end start Start start->prep_inoculum start->prep_drug

Caption: Workflow for the broth microdilution MIC assay.

Section 2: Evaluating Cytotoxicity in Mammalian Cells

While potent antimicrobial activity is desired, a thorough safety assessment is paramount for any new drug candidate. Cytotoxicity assays are essential for evaluating the potential toxicity of novel sulfonamide derivatives against mammalian cells. The MTT assay is a widely used colorimetric method for this purpose.[7][8][9]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of their viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

The Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell lines should be relevant to the intended therapeutic application of the sulfonamide derivative. For general cytotoxicity screening, a non-cancerous cell line like HEK293 (human embryonic kidney cells) can be used to assess baseline toxicity.[7][9]

  • Dose-Response Curve: Testing a range of concentrations is crucial for determining the half-maximal inhibitory concentration (IC50), which is a quantitative measure of a compound's potency.[10]

  • Self-Validating System: The inclusion of a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent) are essential for validating the assay. The vehicle control ensures that the solvent itself is not causing toxicity, while the positive control confirms that the assay can detect a cytotoxic effect.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture the chosen mammalian cell line (e.g., HEK293) to 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the novel sulfonamide derivative in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the sulfonamide derivative.

    • Include a vehicle control and a positive control.[8]

  • MTT Incubation and Formazan Solubilization:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[10][11]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[10][13]

Data Presentation: Cytotoxicity IC50 Values

Sulfonamide CompoundCell LineIncubation Time (h)IC50 (µM)
Investigational Drug AHEK29348>100
Investigational Drug BHeLa4825.3
Positive Control (e.g., Doxorubicin)HeLa480.8

Mandatory Visualization: Workflow for MTT Cytotoxicity Assay

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed Mammalian Cells in 96-well Plate incubate_attach Incubate for 24h for Cell Attachment seed_cells->incubate_attach add_compound Add Serial Dilutions of Sulfonamide Derivative incubate_attach->add_compound incubate_expose Incubate for Desired Exposure Time (e.g., 24, 48, 72h) add_compound->incubate_expose add_mtt Add MTT Reagent incubate_expose->add_mtt incubate_formazan Incubate for 2-4h (Formazan Formation) add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals with DMSO incubate_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and Determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end start Start start->seed_cells

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Section 3: Mechanistic Insights through Enzyme Inhibition Assays

To understand the mechanism of action of novel sulfonamide derivatives, it is essential to perform enzyme inhibition assays against their putative molecular targets.

Dihydropteroate Synthase (DHPS) Inhibition Assay

For sulfonamides with antibacterial activity, a direct assessment of their inhibitory effect on DHPS is crucial. A coupled spectrophotometric assay is a robust method for this purpose.

The Causality Behind Experimental Choices:

  • Coupled Enzyme System: This assay measures DHPS activity indirectly. DHPS produces dihydropteroate, which is then reduced by an excess of dihydrofolate reductase (DHFR). This second reaction consumes NADPH, and the rate of NADPH oxidation, monitored by a decrease in absorbance at 340 nm, is directly proportional to the rate of the DHPS-catalyzed reaction.[14]

  • Excess of Coupling Enzyme and Substrates: DHFR and its substrate NADPH are provided in excess to ensure that the DHPS-catalyzed reaction is the rate-limiting step.

  • Self-Validating System: Controls lacking the DHPS enzyme are included to account for any non-enzymatic degradation of NADPH. A known DHPS inhibitor, such as sulfamethoxazole, should be used as a positive control to validate the assay's ability to detect inhibition.

Detailed Protocol: Coupled Spectrophotometric DHPS Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

    • Enzyme Mix: Prepare a solution containing DHPS and an excess of DHFR in the assay buffer.

    • Substrate Mix: Prepare a solution containing p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) in the assay buffer.

    • Cofactor Solution: Prepare a solution of NADPH in the assay buffer.

    • Inhibitor Dilutions: Prepare serial dilutions of the novel sulfonamide derivative in DMSO.[2]

  • Assay Execution (96-well plate format):

    • To the appropriate wells, add 2 µL of the sulfonamide serial dilutions (or DMSO for the no-inhibition control).

    • Add 178 µL of a master mix containing the assay buffer, enzyme mix, and NADPH solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pre-warmed substrate mix to all wells.[14]

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[2]

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.[14]

Mandatory Visualization: Bacterial Folic Acid Synthesis Pathway and Site of Inhibition

G GTP Guanosine Triphosphate (GTP) DHPP Dihydropterin Pyrophosphate GTP->DHPP GTP Cyclohydrolase I Dihydropteroate 7,8-Dihydropteroate DHPP->Dihydropteroate PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolic Acid (THF) Nucleotides Purines, Thymidine, etc. (DNA, RNA, Protein Synthesis) THF->Nucleotides One-Carbon Metabolism Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition DHPS->DHF Dihydropteroate Synthase DHFR->THF Dihydrofolate Reductase

Caption: Bacterial folic acid synthesis pathway and the site of sulfonamide inhibition.

Carbonic Anhydrase (CA) Inhibition Assay

For sulfonamide derivatives designed to target carbonic anhydrases, a colorimetric assay using p-nitrophenyl acetate (pNPA) as a substrate is a convenient and reliable method.

The Causality Behind Experimental Choices:

  • Esterase Activity: This assay leverages the esterase activity of CAs. The enzyme catalyzes the hydrolysis of the colorless substrate pNPA to the yellow-colored product p-nitrophenol, which can be quantified by measuring the increase in absorbance at 400-405 nm.[15][16]

  • Kinetic Measurement: Monitoring the reaction in kinetic mode allows for the determination of the initial reaction rate, which is essential for accurate inhibitor characterization.

  • Self-Validating System: A blank well (buffer only) is used to correct for background absorbance. An enzyme control well (no inhibitor) establishes the maximal reaction rate, against which the activity in the presence of inhibitors is compared. A known CA inhibitor, such as acetazolamide, serves as a positive control.[15]

Detailed Protocol: Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

    • hCA Enzyme Solution: Prepare a stock solution of the human carbonic anhydrase isoform of interest in the assay buffer.

    • Substrate Solution: Prepare a fresh 3 mM solution of pNPA in the assay buffer, with a minimal amount of acetonitrile for solubilization.

    • Inhibitor Dilutions: Prepare serial dilutions of the novel sulfonamide derivative in the appropriate solvent.[15]

  • Assay Execution (96-well plate format):

    • Set up the plate with blank wells, enzyme control wells, and inhibitor wells with varying concentrations of the test compound.

    • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 15 minutes) at room temperature to allow for binding.[17]

    • Initiate the reaction by adding the pNPA substrate solution to all wells.[15]

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes.[16]

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[15]

Section 4: Advanced and High-Throughput Screening Assays

For large-scale screening of compound libraries or for more in-depth mechanistic studies, advanced and high-throughput screening (HTS) assays are invaluable.

High-Throughput Screening for Enzyme Inhibitors

HTS platforms enable the rapid screening of thousands of compounds to identify potential "hits".[18] These assays are typically performed in 384- or 1536-well plates and utilize automated liquid handling systems. Fluorescence-based readouts are common in HTS due to their high sensitivity.[19] For sulfonamide derivatives targeting CAs, fluorescence-based indicator-displacement assays can be adapted for HTS.[20]

Synergy Testing: The Checkerboard Assay

Sulfonamides are often used in combination with other drugs, such as trimethoprim, to enhance their efficacy and overcome resistance. The checkerboard assay is a method to assess the in vitro interaction between two antimicrobial agents.

The Causality Behind Experimental Choices:

  • Two-Dimensional Titration: The assay involves a two-dimensional titration of two drugs in a microtiter plate, creating a matrix of different concentration combinations.

  • Fractional Inhibitory Concentration (FIC) Index: The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC index is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.[21]

  • Interpretation: An FIC index of ≤ 0.5 indicates synergy, an index of > 4.0 indicates antagonism, and an index between >0.5 and ≤ 4.0 indicates an additive or indifferent effect.[21][22]

Conclusion

The development of novel sulfonamide derivatives with diverse therapeutic applications is a promising avenue in drug discovery. The successful characterization of these compounds relies on the implementation of a well-designed and rigorously validated panel of in vitro assays. The protocols and principles outlined in this document provide a solid foundation for researchers to assess the antimicrobial activity, cytotoxicity, and mechanism of action of their novel sulfonamide derivatives. By adhering to these methodologies and incorporating appropriate controls, researchers can generate high-quality, reproducible data that will guide the advancement of promising new therapeutic agents.

References

  • Saleem, H., et al. (2018). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. GCS Medical College. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Retrieved from [Link]

  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte. Retrieved from [Link]

  • Fisher, L. M., et al. (2007, January 15). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. PubMed. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PubMed Central (PMC). Retrieved from [Link]

  • Gözütok, F., et al. (2012, July 15). [Do different interpretative methods used for evaluation of checkerboard synergy test affect the results?]. PubMed. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023, March 13). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Retrieved from [Link]

  • White, R. L., et al. (2002, December 15). Comparison of methods of interpretation of checkerboard synergy testing. PubMed. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Antiviral - Creative Diagnostics. Retrieved from [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Retrieved from [Link]

  • 3.2. hCA Enzyme Inhibition Assays. (n.d.). Bio-protocol. Retrieved from [Link]

  • SciSpace. (n.d.). Synergy Checkerboard Assay. SciSpace. Retrieved from [Link]

  • Anzenbacher, P., Jr., et al. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Retrieved from [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014, March 25). How to calculate IC50 values for Cytotoxicity assay?. ResearchGate. Retrieved from [Link]

  • Spandidos Publications. (2019, August 13). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Spandidos Publications. Retrieved from [Link]

  • ACS Publications. (n.d.). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education - ACS Publications. Retrieved from [Link]

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. Retrieved from [Link]

  • Al-Ghamdi, S., et al. (2024, September 23). Understanding the Practices and Challenges in Antimicrobial Susceptibility Testing: A Qualitative Study of Medical Laboratory Technicians in Saudi. PubMed Central (PMC). Retrieved from [Link]

  • Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024, January 31). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. Retrieved from [Link]

  • ACS Publications. (2021, March 12). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Retrieved from [Link]

  • Springer Nature. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PubMed Central (PMC). Retrieved from [Link]

  • Lab on a Chip (RSC Publishing). (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). Retrieved from [Link]

  • myadlm.org. (2016, July 21). Antimicrobial Susceptibility Testing Challenges. myadlm.org. Retrieved from [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). Retrieved from [Link]

  • Gürsoy, A., et al. (2008, August 20). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed Central (PMC). Retrieved from [Link]

  • Taylor & Francis. (2008, October 4). Full article: Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. Taylor & Francis. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • JOCPR. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. JOCPR. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2020, April 28). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega - ACS Publications. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(1,1-Dioxido-3-thietanyl)sulfamide Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous formulation of heavily functionalized small molecules. N-(1,1-Dioxido-3-thietanyl)sulfamide is a specialized chemical intermediate characterized by a thietane 1,1-dioxide ring and a sulfamide moiety[1].

While the thietane 1,1-dioxide core provides unique spatial geometry and altered electronic properties[2], it also introduces severe structural rigidity. Concurrently, the sulfamide group acts as a potent hydrogen bond donor and acceptor. When diluting this compound from a highly concentrated dimethyl sulfoxide (DMSO) stock directly into an aqueous assay buffer, researchers frequently observe rapid precipitation.

The Causality of "DMSO Crash-Out": This precipitation is driven by the sudden stripping of the DMSO solvation shell. In a polar aqueous environment, water molecules struggle to solvate the rigid thietane dioxide core, forcing the sulfamide groups to rapidly self-associate via intermolecular hydrogen bonding. This triggers immediate primary nucleation before the compound can reach its kinetic solubility limit[3].

Below is our field-proven diagnostic guide and self-validating protocols to resolve these formulation issues.

Diagnostic Workflow

PrecipitationTroubleshooting Step1 Precipitation of N-(1,1-Dioxido-3-thietanyl)sulfamide in Aqueous Buffer Decision1 Is final DMSO concentration > 2%? Step1->Decision1 Action1 Reduce stock concentration or use intermediate dilution Decision1->Action1 Yes Decision2 Is buffer pH < 7.4? Decision1->Decision2 No Action1->Decision2 Action2 Titrate to pH 7.4 - 8.0 (Optimize sulfamide ionization) Decision2->Action2 Yes Decision3 Does precipitation persist? Decision2->Decision3 No Action2->Decision3 Action3 Add Co-solvents / Surfactants (e.g., 0.1% Tween-20, PEG-400) Decision3->Action3 Yes Success Stable Kinetic Solution Achieved Decision3->Success No Action3->Success

Diagnostic workflow for resolving N-(1,1-Dioxido-3-thietanyl)sulfamide precipitation.

Corrective Action Protocols
Protocol A: The Kinetic "Drop-and-Vortex" Dilution Method

Objective: To bypass localized supersaturation and prevent primary nucleation during aqueous dilution. Causality: Dropping a high-concentration DMSO stock directly into a static buffer creates a localized micro-environment where the compound concentration vastly exceeds the nucleation threshold. Rapid mechanical shearing disperses the DMSO bolus instantly, keeping the compound in a kinetically trapped, soluble state.

  • Stock Preparation: Dissolve N-(1,1-Dioxido-3-thietanyl)sulfamide in 100% anhydrous DMSO to a concentration of 10 mM[4]. Store desiccated to prevent ambient moisture from initiating premature nucleation.

  • Intermediate Dilution: Dilute the stock to 1 mM using a 50% DMSO / 50% PEG-400 mixture. Why? PEG-400 acts as a transient hydrogen-bond disruptor, shielding the sulfamide groups from self-associating during the aqueous transition.

  • Aqueous Injection: Pre-warm the target aqueous buffer to 37°C. Create a strong vortex in the buffer tube and inject the intermediate stock directly into the center of the vortex (avoiding the tube walls).

  • Self-Validation Check: Measure the optical density of the final solution at 600 nm (OD600). A reading >0.05 above the buffer blank indicates sub-visible colloidal aggregation. If observed, the kinetic trap has failed, and you must proceed to Protocol B.

Protocol B: Thermodynamic Buffer Optimization

Objective: To increase the absolute thermodynamic solubility limit of the assay system using excipients. Causality: If kinetic trapping fails, the free energy of the crystal lattice is too high. Excipients like non-ionic surfactants lower the interfacial tension and encapsulate the lipophilic thietane core, shielding it from bulk water[4].

  • Surfactant Addition: Supplement the base buffer (e.g., pH 7.4 PBS) with 0.1% to 0.5% Tween-80 or a commercial emulsion like Tocrisolve™ 100[4].

  • pH Optimization: Ensure the buffer is strictly maintained between pH 7.4 and 8.0. Why? Sulfamides possess acidic protons. Slight alkalinization can induce partial deprotonation, significantly enhancing aqueous solubility through ion-dipole interactions with water[5].

  • Self-Validation Check: Centrifuge the optimized solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or LC-MS. If the detected concentration matches your theoretical input, the compound is fully solubilized. A drop in concentration indicates the compound has pelleted out, requiring a higher surfactant ratio.

Quantitative Data: Solubility & Formulation Metrics

Table 1: Representative Kinetic Solubility Profile of Thietane 1,1-Dioxide Sulfamides

Vehicle / Buffer SystemMax Kinetic Solubility (µM)Visual / Analytical Observation
pH 7.4 PBS (1% DMSO)< 10 µMImmediate cloudy precipitate; high OD600[3]
pH 7.4 PBS (1% DMSO + 0.1% Tween-80)~ 50 µMClear solution; stable for 4 hours
50% PEG-400 / 50% Water> 500 µMFully soluble; clear solution[4]
100% Anhydrous DMSO> 10,000 µMFully soluble; no aggregation[4]

Table 2: Recommended Excipient Systems for in vitro Assays

Excipient / Co-solventRecommended ConcentrationMechanistic Function
PEG-400 5% - 10% (v/v)Disrupts intermolecular sulfamide-sulfamide hydrogen bonding.
Tween-80 0.1% - 0.5% (v/v)Forms micelles to encapsulate the lipophilic thietane core.
Tocrisolve™ 100 10% - 20% (v/v)Stable emulsion matrix for highly lipophilic delivery[4].
Cyclodextrins (HP-β-CD) 5% - 10% (w/v)Provides a hydrophobic cavity to host the rigid ring structure.
Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate only after 30 minutes of incubation? A: You are observing the transition from a kinetically trapped supersaturated state to thermodynamic equilibrium. The compound initially dissolves but eventually nucleates over time as molecules collide and self-associate. To stabilize the kinetic state for longer assays, introduce a surfactant like Tween-80 or utilize cyclodextrins to encapsulate the molecule[4].

Q: Can I heat the buffer to 60°C to force the compound into solution? A: While heating increases the thermodynamic solubility temporarily by providing energy to break the sulfamide hydrogen bonds, the compound will likely recrystallize ("crash out") once the assay cools to 37°C or room temperature. Relying on co-solvents is a much more robust, self-validating approach.

Q: Does the thietane 1,1-dioxide ring specifically contribute to this insolubility? A: Yes. The cyclic sulfone (thietane 1,1-dioxide) introduces significant structural rigidity and alters the electronic distribution of the molecule[2]. This rigidity increases the crystal lattice energy, making it energetically unfavorable for water molecules to disrupt the solid phase compared to more flexible aliphatic analogs.

Q: Will adjusting the pH above 8.0 help? A: Proceed with caution. While highly alkaline buffers (pH > 8.5) will deprotonate the sulfamide and drastically improve solubility[5], this non-physiological pH will likely denature your target proteins or lyse cells in biological assays. Stick to physiological pH limits (7.4 - 8.0) and rely on co-solvents instead.

References
  • Title: Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 Source: ACS Publications URL: [Link]

  • Title: Identification of Direct-acting nsP2 Helicase Inhibitors with Antialphaviral Activity Source: bioRxiv URL: [Link]

Sources

Thietane Dioxide Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thietane Dioxide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of thietane-1,1-dioxides. As valuable scaffolds in medicinal and agricultural chemistry, the successful synthesis of these four-membered heterocycles is paramount.[1][2][3] This resource provides in-depth, field-proven insights to help you troubleshoot your experiments, optimize your reaction conditions, and ensure the integrity of your results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, delving into the causality behind the problems and offering validated solutions.

Problem 1: Low yield of the desired thietane dioxide with significant formation of an elimination byproduct (thiete-1,1-dioxide).

Question: I am attempting to synthesize a 3,3-disubstituted thietane dioxide via a Lewis acid-catalyzed reaction of a 3-aryl-thietan-3-ol dioxide with a nucleophile. However, I am observing a low yield of my target molecule and a significant amount of the corresponding thiete-1,1-dioxide. What is causing this, and how can I minimize this side reaction?

Root Cause Analysis: The formation of a thiete-1,1-dioxide byproduct is a common issue in acid-catalyzed reactions of 3-hydroxythietane dioxides.[1][2] The reaction proceeds through a carbocation intermediate. This intermediate can either be trapped by the desired nucleophile to form the 3,3-disubstituted product or undergo an E1 elimination to form the thiete-1,1-dioxide.[1] The stability of the carbocation and the reaction conditions, particularly temperature, play a crucial role in determining the ratio of substitution to elimination products.[1][2][4]

Solutions:

  • Temperature Optimization: Higher temperatures can favor the elimination pathway. It is recommended to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. For instance, in some cases, increasing the temperature from 40°C to 110°C surprisingly led to a decrease in the thiete dioxide side product and an increase in the desired product's yield.[1][2][4] This suggests that a careful temperature screen is essential for your specific substrate.

  • Choice of Catalyst: The choice of Lewis or Brønsted acid can influence the reaction outcome. Experiment with different catalysts to find one that promotes the desired substitution reaction over elimination.

  • Solvent Selection: The polarity of the solvent can affect the stability of the carbocation intermediate and the transition states for both the substitution and elimination pathways. A change in solvent from dichloromethane to toluene has been shown to be effective in some cases.[1]

  • Nucleophile Concentration: Increasing the concentration of the nucleophile can favor the bimolecular substitution reaction over the unimolecular elimination.

Experimental Protocol: Minimizing Thiete-1,1-Dioxide Formation

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-aryl-thietan-3-ol dioxide (1 equivalent) in the chosen solvent (e.g., toluene).

  • Addition of Reagents: Add the nucleophile (1.2-1.5 equivalents) to the solution.

  • Catalyst Introduction: Add the Lewis or Brønsted acid catalyst (e.g., 10 mol%) to the reaction mixture.

  • Temperature Control: Maintain the reaction at the optimized temperature (e.g., start with 40°C and adjust as needed based on reaction monitoring).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and the ratio of desired product to byproduct.

  • Work-up and Purification: Upon completion, quench the reaction and purify the product using column chromatography to separate the desired 3,3-disubstituted thietane dioxide from the thiete-1,1-dioxide byproduct.

Problem 2: Formation of a five-membered ring byproduct instead of the expected thietane dioxide.

Question: I am performing an oxidation of a 2,4-diphenylthietane to the corresponding dioxide at an elevated temperature. My analysis shows the formation of a significant amount of a five-membered ring compound. What is this byproduct and why is it forming?

Root Cause Analysis: The oxidation of the sulfur atom in 2,4-diphenylthietane to a sulfone (dioxide) can facilitate a thermal rearrangement to a more stable five-membered cyclic sulfinate ester, a 1,2-oxathiolane 2-oxide.[5] This rearrangement proceeds through the cleavage of a carbon-sulfur bond followed by intramolecular cyclization.[5] The stereochemistry of the starting thietane dioxide can influence the stereochemistry of the resulting product.[5]

Solutions:

  • Control of Reaction Temperature: This is a thermally induced rearrangement. Therefore, it is crucial to perform the oxidation at a lower temperature to avoid this side reaction.

  • Choice of Oxidizing Agent: Utilize an oxidizing agent that allows for efficient oxidation at or below room temperature. meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice for this transformation.[4][6]

Experimental Protocol: Oxidation of Thietane to Thietane Dioxide

  • Dissolve Starting Material: Dissolve the thietane (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask.[6][7]

  • Cool the Reaction: Cool the solution to 0°C using an ice bath.[4][7]

  • Add Oxidizing Agent: Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane to the thietane solution with stirring.[4][6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[4][6]

  • Monitoring: Monitor the reaction by TLC or NMR spectroscopy to follow the disappearance of the starting material and the formation of the product.[5]

  • Quenching and Work-up: Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[6]

  • Purification: Purify the crude thietane-1,1-dioxide by recrystallization or column chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for the synthesis of thietane dioxides, and how do I choose the right one?

A1: The most common oxidizing agents for converting thietanes to thietane-1,1-dioxides are peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).[4][8][9] The choice of oxidizing agent depends on the substrate's sensitivity and the desired reaction conditions. m-CPBA is often preferred for its reliability and generally clean reactions at low temperatures.[4][6] Hydrogen peroxide, often in the presence of a catalyst like tungstic acid, is a greener and more atom-economical option, but may require heating.[3][10]

Q2: I am observing incomplete oxidation, resulting in a mixture of the thietane sulfoxide and the desired thietane dioxide. How can I drive the reaction to completion?

A2: To ensure complete oxidation to the thietane dioxide, it is crucial to use a sufficient excess of the oxidizing agent. Typically, at least two equivalents of the oxidizing agent are required.[6] If you are still observing the sulfoxide, you can try increasing the amount of the oxidizing agent (e.g., to 2.5 or 3.0 equivalents) or extending the reaction time.[4] Monitoring the reaction closely by TLC or LC-MS will help you determine when all the starting material and the intermediate sulfoxide have been consumed.

Q3: Can the thietane dioxide ring be opened by nucleophiles during synthesis or work-up?

A3: Yes, the thietane ring, even in its oxidized dioxide form, can be susceptible to nucleophilic ring-opening, although it is generally more stable than the parent thietane.[6] Strong nucleophiles can attack one of the ring carbons, leading to ring cleavage.[11] During work-up, it is important to use mild basic or acidic conditions to avoid unwanted ring-opening reactions.

Q4: Are there any specific safety precautions I should take during thietane dioxide synthesis?

A4: Yes, several safety precautions are necessary. Peroxy acids like m-CPBA are potentially explosive and should be handled with care. Avoid grinding them and store them at low temperatures. Reactions involving chlorine gas should be performed in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualization of Reaction Pathways

Main Oxidation Pathway and Common Side Reactions

Thietane Thietane Sulfoxide Thietane-1-oxide (Sulfoxide) Thietane->Sulfoxide [O] Dioxide Thietane-1,1-dioxide (Desired Product) Sulfoxide->Dioxide [O] Carbocation Carbocation Intermediate Desired_Product 3,3-Disubstituted Thietane Dioxide Carbocation->Desired_Product + Nucleophile Elimination_Product Thiete-1,1-dioxide (Side Product) Carbocation->Elimination_Product -H⁺ (Elimination) Thietanol_Dioxide 3-Aryl-thietan-3-ol Dioxide Thietanol_Dioxide->Carbocation  -H₂O (Acid Catalyst)

Caption: Competing substitution and elimination pathways.

Quantitative Data Summary

Side ReactionCommon ConditionsTypical Byproduct PercentageMitigation Strategy
Elimination (Thiete-1,1-dioxide formation)Lewis/Brønsted acid catalysis, elevated temperatures5-50% [1][2]Optimize temperature, change catalyst/solvent, increase nucleophile concentration.
Thermal RearrangementHigh temperature oxidationCan be significant [5]Perform oxidation at lower temperatures (e.g., 0°C to room temperature).
Incomplete Oxidation (Sulfoxide formation)Insufficient oxidizing agentVariableUse at least 2 equivalents of oxidizing agent, increase reaction time. [6]

References

  • Application Notes and Protocols: Ring-Opening Reactions of 2,4-Diphenylthietane - Benchchem.
  • The Thietane Moiety: A Comprehensive Technical Guide to its Reactivity and Applic
  • Synthesis of 3,3-Disubstituted Thietane Dioxides - ChemRxiv.
  • Synthesis of substituted thietanes and thiolanes from α- and β-chloroepoxides and their oxid
  • Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC.
  • 4 - Organic Syntheses Procedure.
  • Synthesis of 3,3-Dichlorothietane 1,1-dioxide: A Technical Guide - Benchchem.
  • Thietane - Wikipedia.
  • Synthesis of 3,3-Disubstituted Thietane Dioxides | The Journal of Organic Chemistry.
  • A Technical Guide to the Synthesis of Thietane Deriv
  • Synthesis of thietanes-I | Request PDF - ResearchG
  • Oxidation and isomerism of thietane-containing heterocycles - ResearchG
  • Recent synthesis of thietanes - PMC - NIH.

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Technical Support Center: Optimizing N-(1,1-Dioxido-3-thietanyl)sulfamide in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-4T-SULFA-V1.2

Purpose: This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the optimal in vitro concentration of N-(1,1-Dioxido-3-thietanyl)sulfamide. We will cover everything from initial range-finding experiments to detailed troubleshooting of common issues, ensuring you can confidently establish a robust and reproducible experimental window for your specific cell model.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Before initiating experiments, it's crucial to understand the compound's properties and the key variables that influence its activity in a biological system.

Q1: What is N-(1,1-Dioxido-3-thietanyl)sulfamide and what is its likely mechanism of action?

A: N-(1,1-Dioxido-3-thietanyl)sulfamide belongs to a class of organosulfur compounds. The sulfamide group (-NH-SO₂-NH-) is a common pharmacophore found in various enzyme inhibitors, including carbonic anhydrase and kinase inhibitors. The strained four-membered thietane dioxide ring can influence molecular conformation and interactions with target proteins. While the specific target must be validated for your system, compounds with this structure are often designed as ATP-competitive inhibitors of protein kinases. Your primary goal is to determine the concentration at which it effectively modulates its intended target without causing off-target or cytotoxic effects.

Q2: What is the recommended solvent and how do I prepare a stable stock solution?

A: The recommended solvent is dimethyl sulfoxide (DMSO) . This compound is highly soluble in DMSO, allowing for the creation of a concentrated stock solution (e.g., 10-50 mM).

  • Protocol: Weigh the compound accurately and dissolve in high-purity, anhydrous DMSO to your target concentration. Vortex thoroughly until fully dissolved.

  • Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation [1].

Q3: What is a safe starting concentration range for my initial experiments?

A: A broad, logarithmic concentration range is essential for initial screening. We recommend a 7-point dilution series spanning from 100 µM down to 1 nM . This wide range is likely to capture the full dose-response curve, including the regions of maximum efficacy, partial effect (the linear range), and no effect.

Q4: How does serum in the cell culture media affect the compound's activity?

A: This is a critical consideration. Serum contains high concentrations of proteins, most notably albumin, which can bind to small molecules. This protein binding effectively reduces the free, bioavailable concentration of your compound, potentially leading to a rightward shift in your dose-response curve (i.e., requiring a higher total concentration to achieve the same effect) [2]. When comparing results or establishing a protocol, it is vital to keep the serum percentage consistent. For mechanistic studies requiring precise free-drug concentrations, consider using serum-free or reduced-serum media after an initial cell attachment period.

Q5: How do I differentiate between a specific biological effect and general cytotoxicity?

A: This is the central goal of optimization. You must run two parallel assays:

  • An Efficacy Assay: Measures the intended biological outcome (e.g., inhibition of target phosphorylation, change in gene expression, morphological change). This determines the Effective Concentration 50 (EC₅₀) .

  • A Cytotoxicity Assay: Measures cell health and viability (e.g., using MTT, resazurin, or ATP-based methods like CellTiter-Glo®). This determines the Toxic Concentration 50 (TC₅₀) or Lethal Concentration 50 (LC₅₀) .

Your optimal concentration, or "therapeutic window," lies well below the TC₅₀ while providing significant efficacy (typically at or above the EC₅₀).

Section 2: Core Protocol — Establishing the Dose-Response Relationship

This protocol provides a step-by-step method to determine the EC₅₀ and TC₅₀ for N-(1,1-Dioxido-3-thietanyl)sulfamide in your cell line of interest.

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Stock Prepare 20 mM Stock in DMSO Seed Seed Cells in 96-well Plates Dilute Create Serial Dilution (100 µM to 1 nM) Seed->Dilute Treat Treat Cells & Include Vehicle Control Dilute->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay_V Perform Viability Assay (e.g., MTT, CTG) Incubate->Assay_V Assay_E Perform Efficacy Assay (e.g., Western, qPCR) Incubate->Assay_E Plot Plot Dose-Response Curves (Sigmoidal Fit) Assay_V->Plot Assay_E->Plot Calc Calculate EC₅₀ & TC₅₀ Determine Therapeutic Window Plot->Calc

Figure 1. High-level workflow for determining the optimal concentration of N-(1,1-Dioxido-3-thietanyl)sulfamide.

Materials
  • N-(1,1-Dioxido-3-thietanyl)sulfamide powder

  • Anhydrous, cell-culture grade DMSO

  • Your cell line of interest

  • Complete cell culture medium (with serum and antibiotics, as required)

  • Sterile 96-well flat-bottom cell culture plates (x2)

  • Phosphate-buffered saline (PBS)

  • Reagents for your chosen viability assay (e.g., MTT, CellTiter-Glo®)

  • Reagents for your chosen efficacy assay (e.g., lysis buffer for Western blot)

  • Multichannel pipette

Step-by-Step Methodology

Step 1: Stock Solution and Intermediate Dilutions

  • Prepare a 20 mM stock solution of the compound in DMSO.

  • Create an intermediate dilution plate. In a sterile 96-well plate (not for cells), prepare a 200X working stock series.

    • Add 100 µL of media to wells B1-H1.

    • Add 2 µL of the 20 mM stock to 198 µL of media in well A1. This creates a 200 µM (200X) working stock.

    • Perform a 1:10 serial dilution by transferring 20 µL from well A1 to well B1, mixing, then 20 µL from B1 to C1, and so on.

    • Prepare a "Vehicle Control" well with media containing the same final DMSO concentration as the highest compound dose (e.g., 0.5% DMSO).

Step 2: Cell Seeding

  • Trypsinize and count your cells.

  • Seed cells into two 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 98 µL of complete medium. One plate is for the viability assay, the other for the efficacy assay.

  • Incubate for 18-24 hours to allow for cell attachment.

Step 3: Cell Treatment

  • Using a multichannel pipette, transfer 2 µL from your intermediate dilution plate (Step 1) to the corresponding wells of your cell plates. This 1:50 dilution of the 200X stocks results in a 4X final concentration. Wait, this math is wrong. Let's correct it. Correction: The goal is a 1X final concentration. If the cells are in 98 µL, adding 2 µL makes a final volume of 100 µL. So the working stock should be 50X . Let's re-calculate.

    • Corrected Step 1.2: Prepare a 50X working stock series.

      • Add 1 µL of 20 mM stock to 399 µL of media. This gives a 50 µM (50X) stock for your highest concentration (final = 1 µM). This is too low. Let's aim for a higher top concentration.

    • Let's simplify the dilution scheme for clarity and accuracy.

Revised Step 1 & 3: Stock Preparation and Cell Treatment

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Cell Seeding: Seed cells in 90 µL of media per well in two 96-well plates. Incubate overnight.

  • Treatment:

    • Prepare a 10X working dilution plate. The highest concentration will be 100 µM final, so you need a 1000 µM (1 mM) 10X stock.

    • In a separate dilution plate, create a serial dilution of the compound in culture medium.

    • Add 10 µL of these 10X working stocks to the 90 µL of media containing cells. This brings the final volume to 100 µL.

    • Crucially, ensure the final DMSO concentration remains constant across all wells, including the vehicle control (e.g., ≤0.5%). The vehicle control should contain only DMSO diluted to this concentration in media.

Table 1: Example 10X Serial Dilution Plate Setup

WellCompound SourceVolume of Source (µL)Volume of Media (µL)10X ConcentrationFinal Concentration (in 100 µL)Final DMSO % (from 10 mM stock)
A110 mM Stock109901000 µM100 µM0.1%
B1Well A1100900100 µM10 µM0.01%
C1Well B110090010 µM1 µM0.001%
D1Well C11009001 µM100 nM0.0001%
E1Well D1100900100 nM10 nM...
F1Well E110090010 nM1 nM...
G1Vehicle Control1 µL 100% DMSO999 µL000.1%
H1Untreated-1000000%

Step 4: Incubation

  • Incubate the plates for a duration relevant to your biological question (e.g., 24, 48, or 72 hours). A 48-hour time point is a common starting point.

Step 5: Endpoint Assays

  • Plate 1 (Viability): Perform a viability assay following the manufacturer's protocol (e.g., add MTT reagent, incubate, solubilize formazan, and read absorbance). A widely used protocol is described by the ATCC [3].

  • Plate 2 (Efficacy): Process these wells for your specific efficacy endpoint. For example, lyse the cells directly in the plate with RIPA buffer for a subsequent Western blot to analyze the phosphorylation status of a downstream target.

Step 6: Data Analysis

  • Normalize your data. For the viability assay, set the vehicle control as 100% viability. For the efficacy assay, set the vehicle control as 100% (or 0% effect, depending on the readout).

  • Plot the normalized response versus the log of the compound concentration.

  • Use a non-linear regression model (sigmoidal, 4PL) in software like GraphPad Prism or R to fit the curve and calculate the EC₅₀ and TC₅₀ values [4].

Section 3: Troubleshooting Guide

Even with a robust protocol, unexpected results can occur. This guide addresses common problems in a logical, cause-and-effect format.

Troubleshooting Decision Tree

G Start Start: Analyze Dose-Response Data Problem1 Problem: No Biological Effect (Flat Efficacy Curve) Start->Problem1 Problem2 Problem: High Cytotoxicity (TC₅₀ << EC₅₀) Start->Problem2 Problem3 Problem: High Variability (Large Error Bars) Start->Problem3 Cause1A Cause: Compound Inactive? - Degraded stock - Insoluble in media - Wrong compound Problem1->Cause1A Cause1B Cause: Cell Line Not Responsive? - Target not expressed - Pathway is inactive Problem1->Cause1B Cause1C Cause: Assay Conditions? - Insufficient incubation time - Concentration range too low Problem1->Cause1C Cause2A Cause: Solvent Toxicity? Problem2->Cause2A Cause2B Cause: Compound is Generally Toxic? Problem2->Cause2B Cause3A Cause: Technical Error? Problem3->Cause3A Solution1A Solution: - Prepare fresh stock - Check for precipitation - Verify compound identity (QC) Cause1A->Solution1A Solution1B Solution: - Confirm target expression (WB/qPCR) - Use positive control cell line Cause1B->Solution1B Solution1C Solution: - Perform a time-course experiment - Test a higher concentration range Cause1C->Solution1C Solution2A Solution: - Check vehicle control viability - Ensure final DMSO% is <0.5% Cause2A->Solution2A Solution2B Solution: - Reduce incubation time - Accept narrow therapeutic window Cause2B->Solution2B Solution3A Solution: - Check pipetting technique - Ensure homogenous cell suspension - Avoid plate edge effects Cause3A->Solution3A

Figure 2. A decision tree for troubleshooting common issues during compound concentration optimization.

Detailed Q&A Troubleshooting

Problem: I observe no biological effect, even at the highest concentration (100 µM).

  • Possible Cause 1: Compound Inactivity. The compound may have degraded. Stock solutions in DMSO, even when frozen, have a finite shelf life.

    • Solution: Prepare a fresh stock solution from the original powder. If the problem persists, consider obtaining a new batch of the compound and verifying its identity and purity via LC-MS or NMR.

  • Possible Cause 2: Cell Line Resistance. Your chosen cell line may not express the molecular target of the compound, or the pathway may be constitutively active downstream of the target.

    • Solution: Validate target expression in your cell line using Western blot, qPCR, or flow cytometry. If possible, include a positive control cell line known to be sensitive to similar compounds.

  • Possible Cause 3: Insufficient Bioavailability. The compound may be rapidly metabolized by the cells or strongly bound by serum proteins, preventing it from reaching its target.

    • Solution: Try the experiment in reduced-serum (e.g., 2%) or serum-free media. Note that this may also impact cell health, so appropriate controls are essential.

Problem: I see significant cell death at all concentrations tested.

  • Possible Cause 1: Solvent Toxicity. While unlikely at concentrations <0.5%, some sensitive cell lines can be affected by DMSO.

    • Solution: Run a DMSO dose-response curve on your cells without any compound. Your "Vehicle Control" from the main experiment should have already tested this. If the vehicle control shows low viability, you must reduce the final DMSO concentration by making more dilute stock solutions [5].

  • Possible Cause 2: The compound has a very narrow therapeutic window. The EC₅₀ and TC₅₀ may be very close or even overlap in this specific cell line.

    • Solution: Perform the experiment again using a much narrower and lower concentration range (e.g., 1 µM down to 0.1 nM). Additionally, shorten the incubation time (e.g., from 48h to 24h or 12h) to see if you can capture a specific biological effect before widespread toxicity occurs.

Problem: My data shows high variability between replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding. If cells are not in a homogenous single-cell suspension before plating, wells will receive different numbers of cells, leading to high variability.

    • Solution: Ensure you have a single-cell suspension after trypsinization. Mix the cell suspension thoroughly (but gently) before and during plating.

  • Possible Cause 2: Pipetting Inaccuracy. Small volume errors during the serial dilution or treatment steps can be magnified in the final result.

    • Solution: Use calibrated pipettes. For volumes under 10 µL, use P2 or P10 pipettes. Employ reverse pipetting techniques for viscous solutions like concentrated stocks in DMSO.

  • Possible Cause 3: Plate Edge Effects. Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outermost wells for experimental conditions. Fill them with 100 µL of sterile PBS or media to create a humidity barrier.

References
  • Kozik, V., et al. (2021). "The Impact of Freeze-Thaw Cycles on the Stability of Small Molecules in DMSO." SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 119-127. [Link]

  • Caudy, A. A. (2013). "A new standard for in vitro cell-based assays." Quantitative Biology, 1(2), 136-140. [Link]

  • Sebaugh, J. L. (2011). "Guidelines for accurate EC50/IC50 estimation." Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Galvão, J., et al. (2014). "The versatile effects of DMSO in cell biology: An overview." Biological and Pharmaceutical Bulletin, 37(1), 1-11. [Link]

"purification challenges of N-(1,1-Dioxido-3-thietanyl)sulfamide"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N-(1,1-Dioxido-3-thietanyl)sulfamide .

As a Senior Application Scientist, I frequently see drug development professionals struggle with this specific molecular fragment. This compound presents a "perfect storm" of purification challenges: it is highly polar, lacks a UV chromophore, and possesses a base-sensitive cyclic sulfone ring. Standard reversed-phase chromatography and typical aqueous workups will almost certainly result in product loss or degradation.

This guide is designed to replace trial-and-error with rational, causality-driven methodologies. By understanding the physicochemical behavior of the thietane-1,1-dioxide and sulfamide moieties, we can engineer a self-validating purification system.

Section 1: Core Troubleshooting & FAQs

Q1: Why does N-(1,1-Dioxido-3-thietanyl)sulfamide elute in the void volume during standard reversed-phase (C18) HPLC? Causality: Retention in reversed-phase liquid chromatography (RPLC) relies on the hydrophobic interactions between the analyte and the C18 stationary phase. N-(1,1-Dioxido-3-thietanyl)sulfamide consists of a highly polar sulfamide group and a thietane-1,1-dioxide ring, offering virtually no hydrophobic surface area. Consequently, the molecule partitions entirely into the aqueous mobile phase and elutes unretained. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates inversely to RPLC by utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a high-organic mobile phase. This creates a water-enriched liquid layer on the stationary phase into which polar analytes partition, providing excellent retention and peak shape,.

Q2: I cannot detect my compound using a standard UV detector at 254 nm or 210 nm. How can I monitor the purification? Causality: UV detection requires the presence of a chromophore—typically an aromatic ring or an extended conjugated π -system. This compound lacks both, making it transparent to standard UV wavelengths. Solution: Utilize an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). ELSD is a mass-based, universal detector that nebulizes the column effluent, evaporates the volatile mobile phase in a heated drift tube, and measures the light scattered by the remaining non-volatile analyte particles[1],[2].

Q3: My compound degrades during basic workup or when using high-pH buffers. What is the mechanism, and how do I prevent it? Causality: The thietane-1,1-dioxide ring is inherently sensitive to strong bases. The α -protons at the C2 and C4 positions are highly acidic due to the strong electron-withdrawing nature of the adjacent sulfone group. Exposure to strong bases (pH > 8) leads to rapid deprotonation, triggering an E1cB elimination of the sulfamide group at C3. This irreversible degradation yields the unsaturated thiete-1,1-dioxide[3],[4]. Solution: Maintain strictly neutral or slightly acidic conditions (pH 4–7) during all synthetic workups and chromatographic steps. Use 10 mM ammonium acetate (pH 6.8) or 0.1% formic acid as your mobile phase additives.

Q4: I am losing my product during liquid-liquid extraction (LLE) from the aqueous reaction mixture. Standard EtOAc extraction yields <15% recovery. How do I isolate it? Causality: The extreme water solubility of the sulfamide and cyclic sulfone moieties makes partitioning into moderately polar organic solvents (like ethyl acetate or dichloromethane) thermodynamically unfavorable. Solution: Implement a "salting-out" extraction. Saturating the aqueous layer with NaCl decreases the dielectric constant of the water, forcing the polar organic compound out of the aqueous phase. Extracting with a highly polar, water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF) will drastically improve the partition coefficient.

Section 2: Mechanistic & Workflow Visualizations

Workflow Start Crude Aqueous Mixture N-(1,1-Dioxido-3-thietanyl)sulfamide Workup Extraction Strategy Start->Workup LLE Salting Out + 2-MeTHF (Preparative Scale) Workup->LLE High Vol SPE Oasis HLB SPE (Analytical/Trace Scale) Workup->SPE Low Vol Chroma Chromatography Mode LLE->Chroma SPE->Chroma HILIC HILIC (Amide/Z-HILIC) High Organic to Aqueous Gradient Chroma->HILIC Detection Detection Method HILIC->Detection ELSD ELSD / CAD (Mass-based Detection) Detection->ELSD MS ESI-MS (Negative Ion Mode: m/z 199) Detection->MS Pure Isolated Pure Product ELSD->Pure MS->Pure

Decision tree for the extraction, chromatography, and detection of highly polar, non-UV active compounds.

Degradation Substrate N-(1,1-Dioxido-3-thietanyl)sulfamide (Stable at pH < 7) Base Strong Base (pH > 8) (e.g., NaOH, Et3N) Substrate->Base Exposure Intermediate Carbanion Intermediate (Deprotonation at C2/C4) Base->Intermediate Elimination E1cB Elimination (Loss of Sulfamide group) Intermediate->Elimination Product Thiete-1,1-dioxide (Irreversible Degradation) Elimination->Product

Mechanism of base-catalyzed E1cB degradation of the thietane-1,1-dioxide ring.

Section 3: Quantitative Data & Selection Matrices

Table 1: Chromatographic Column Selection Matrix Data demonstrates the necessity of hydrophilic partitioning for retention.

Column ChemistryPrimary Retention MechanismSuitabilityTypical Elution Profile
Standard C18 Hydrophobic InteractionPoorVoid Volume (< 2 min)
Polar-Embedded RP Hydrophobic / H-bondingMarginal3 - 5 min (Broad peak)
BEH Amide (HILIC) Hydrophilic PartitioningExcellent 8 - 12 min (Sharp, symmetrical)
Z-HILIC (Zwitterionic) Hydrophilic / IonicExcellent 10 - 15 min (Sharp, symmetrical)

Table 2: Extraction Solvent Recovery Comparison (Salting-Out Conditions) Estimated recoveries from a 1M NaCl saturated aqueous solution.

Extraction SolventDielectric Constant ( ε )Phase Separation SpeedEstimated Recovery (%)
Dichloromethane 8.9Fast< 5%
Ethyl Acetate 6.0Fast< 15%
2-Methyltetrahydrofuran 6.9Fast> 75%
n-Butanol 17.8Slow (Prone to emulsions)> 85%

Section 4: Self-Validating Experimental Protocols

Protocol 1: Salting-Out Liquid-Liquid Extraction (LLE)

Use this protocol to isolate the compound from aqueous reaction mixtures prior to chromatography.

  • Aqueous Saturation: Transfer the crude aqueous mixture to a separatory funnel. Add solid Sodium Chloride (NaCl) portion-wise while stirring until no more salt dissolves (approx. 36 g per 100 mL of water at 25°C).

  • pH Adjustment: Check the pH of the aqueous layer. If pH > 7, carefully adjust to pH 5-6 using 1M HCl to prevent E1cB elimination[3].

  • Solvent Addition: Add an equal volume of 2-Methyltetrahydrofuran (2-MeTHF) to the aqueous layer.

  • Extraction: Shake vigorously for 2 minutes. Allow the phases to separate completely (approx. 5 minutes).

  • Collection: Collect the upper organic layer. Repeat the extraction with fresh 2-MeTHF two more times. Combine the organic layers and dry over anhydrous Na2​SO4​ .

  • Self-Validation Check: Before discarding the aqueous layer, sample 10 μ L of both the aqueous and organic phases. Dilute each in 1 mL of Acetonitrile and analyze via ESI-MS (Negative mode, looking for m/z 199 [M−H]− ). The MS area count should confirm >80% of the target mass is in the organic phase. If not, repeat the extraction using n-Butanol.

Protocol 2: HILIC-ELSD Preparative Purification

Use this protocol for final polishing and isolation of the pure compound.

  • Sample Preparation: Dissolve the dried crude extract in a diluent of 75% Acetonitrile / 25% Water. Critical: Injecting a HILIC sample dissolved in 100% water will cause severe peak distortion and breakthrough.

  • Column Setup: Install an Atlantis Premier BEH Z-HILIC column (or equivalent Amide column).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Method:

    • 0.0 - 2.0 min: 95% B (Isocratic hold to establish water layer).

    • 2.0 - 12.0 min: Linear gradient from 95% B down to 50% B.

    • 12.0 - 15.0 min: Hold at 50% B (Column wash).

    • 15.0 - 20.0 min: Return to 95% B (Re-equilibration).

  • ELSD Parameters: Set the nebulizer temperature to 40°C and the drift tube to 60°C. Set carrier gas (Nitrogen) flow to 1.5 L/min[2].

  • Self-Validation Check: Inject a blank (75% ACN) to ensure the ELSD baseline is stable (< 1 mV drift). Inject the sample. The target compound should elute symmetrically (Asymmetry factor 0.9 - 1.2) between 8-10 minutes. If the peak exhibits fronting, the sample diluent is too aqueous; increase the Acetonitrile concentration in your sample vial.

References[3] Title: Evaporative light scattering detector - Wikipedia

Source: wikipedia.org URL:[Link][2] Title: The principles of ELSD Source: peakscientific.com URL:[Link][3] Title: Synthesis of 3,3-Disubstituted Thietane Dioxides Source: The Journal of Organic Chemistry (acs.org) URL:[Link] Title: Hydrophilic Interaction Liquid Chromatography (HILIC) Method Migration Part 1: From Legacy HPLC Systems to the Alliance™ iS HPLC System Source: waters.com URL:[Link][4] Title: Synthesis of 3,3-Disubstituted Thietane Dioxides (Preprint) Source: chemrxiv.org URL:[Link] Title: Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography Source: waters.com URL:[Link]

Sources

Validation & Comparative

"LC-MS/MS method for quantification of N-(1,1-Dioxido-3-thietanyl)sulfamide"

Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Method Development for the Quantification of N-(1,1-Dioxido-3-thietanyl)sulfamide: A HILIC vs. Reversed-Phase Comparison Guide

As a Senior Application Scientist, one of the most persistent challenges I encounter in bioanalytical method development is the quantification of highly polar, low-molecular-weight, sulfur-rich molecules. N-(1,1-Dioxido-3-thietanyl)sulfamide (DTS) represents the apex of this challenge. Featuring both a thietane 1,1-dioxide ring and a terminal sulfamide group, DTS exhibits extreme hydrophilicity.

When researchers attempt to quantify compounds like DTS using standard Reversed-Phase Liquid Chromatography (RPLC), they inevitably face a cascade of analytical failures: lack of retention, co-elution with the void volume, and catastrophic ion suppression. This guide objectively compares traditional RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC), providing a self-validating, step-by-step LC-MS/MS protocol engineered specifically for the robust quantification of DTS.

Analyte Profiling & The Causality of Ionization

Before selecting a column chemistry, we must understand the molecule's behavior in the electrospray ionization (ESI) source. The sulfamide moiety (-NH-SO₂-NH₂) in DTS possesses acidic protons that readily deprotonate, making ESI Negative Mode (ESI-) the optimal ionization strategy.

During collision-induced dissociation (CID), sulfamides characteristically undergo neutral losses of the sulfamide group or sulfur dioxide. For DTS (Exact Mass ~200.0 Da), the precursor ion[M-H]⁻ at m/z 199.0 fragments reliably into a quantifier ion at m/z 119.0 (loss of SO₂NH₂, 80 Da) and a qualifier ion at m/z 135.0 (loss of SO₂, 64 Da) [1].

MRM_Pathway Parent Precursor Ion [M-H]⁻ m/z 199.0 (DTS) Loss1 Neutral Loss -SO₂NH₂ Parent->Loss1 Loss2 Neutral Loss -SO₂ Parent->Loss2 Quant Quantifier Ion m/z 119.0 Loss1->Quant Qual Qualifier Ion m/z 135.0 Loss2->Qual

Figure 1: ESI(-) MRM fragmentation pathway for N-(1,1-Dioxido-3-thietanyl)sulfamide.

Column Chemistry Comparison: Why Reversed-Phase Fails

To demonstrate the necessity of orthogonal selectivity, we evaluated DTS on two distinct stationary phases: a standard C18 column (Phenomenex Kinetex C18) and an Amide-bonded HILIC column (Waters XBridge BEH Amide).

The Mechanistic Failure of C18: DTS lacks the hydrophobic surface area required to partition into C18 alkyl chains. Consequently, it elutes at 0.82 minutes—directly within the column's void volume. This co-elution with unretained endogenous plasma salts and phospholipids leads to severe competition for charge in the ESI droplet, resulting in a massive -68.2% matrix effect (ion suppression) [2].

The HILIC Advantage: HILIC operates on an inverted solvent strength principle. A high-organic mobile phase (e.g., 90% Acetonitrile) drives the formation of a water-enriched liquid layer on the polar Amide stationary phase. DTS partitions deeply into this aqueous layer. Furthermore, the amide groups on the column provide secondary retention mechanisms via hydrogen bonding with the sulfone and sulfamide groups of DTS [3]. This pushes the retention time to 3.45 minutes, completely bypassing the suppression zone.

Table 1: Chromatographic Performance Comparison (DTS in Plasma)
ParameterWaters XBridge BEH Amide (HILIC)Phenomenex Kinetex C18 (RP)
Retention Time (tR) 3.45 min0.82 min (Void Volume)
Capacity Factor (k') 4.20.1
Peak Asymmetry (As) 1.08 (Symmetrical)2.45 (Severe Tailing)
Matrix Effect (ME%) -8.5% (Negligible)-68.2% (Severe Suppression)
LLOQ Achieved 1.0 ng/mL25.0 ng/mL

Optimized HILIC-MS/MS Protocol (A Self-Validating System)

To ensure maximum trustworthiness, the following protocol is designed as a self-validating system . In HILIC, injecting a highly aqueous sample causes severe peak splitting because the water disrupts the stationary phase's immobilized hydration layer [4]. By utilizing a 1:3 Protein Precipitation (PPT) with 100% Acetonitrile, the final sample extract is inherently 75% organic. If the analyst makes an error during extraction and the aqueous ratio is too high, the chromatography will immediately degrade, alerting the user to the failure before data processing even begins.

Workflow Step1 Plasma Sample (50 µL) Step2 Protein Precipitation (150 µL ACN + IS) Step1->Step2 Step3 Centrifugation (14,000 g, 10 min) Step2->Step3 Step4 Supernatant Transfer (Direct Injection) Step3->Step4 Step5 HILIC LC-MS/MS (BEH Amide) Step4->Step5

Figure 2: Optimized HILIC-compatible sample preparation and LC-MS/MS workflow.

Step-by-Step Methodology

Part A: Sample Preparation

  • Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing the internal standard (e.g., DTS-d4 at 50 ng/mL). Causality note: The 1:3 ratio is critical to maintain >75% organic content for HILIC injection compatibility.

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean autosampler vial. Inject 2 µL.

Part B: LC Parameters

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in 95:5 Water:Acetonitrile, pH 3.0.

  • Mobile Phase B (MPB): 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0. (Note: Ionic strength is required in HILIC to ensure sharp peak shapes for polar analytes).

  • Gradient:

    • 0.0 - 1.0 min: 100% MPB (Isocratic hold to establish water layer)

    • 1.0 - 4.0 min: Linear gradient to 60% MPB

    • 4.0 - 5.0 min: Hold at 60% MPB

    • 5.1 - 7.0 min: Re-equilibrate at 100% MPB

  • Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Part C: MS/MS Parameters (SCIEX / Waters / Agilent platforms)

  • Polarity: ESI Negative Mode.

  • Capillary Voltage: -4.0 kV.

  • Desolvation Temp: 500°C.

  • Transitions: DTS (m/z 199.0 → 119.0 [Quant]; m/z 199.0 → 135.0 [Qual]).

Quantitative Validation Data

By shifting the retention mechanism from hydrophobic partitioning to hydrophilic interaction, the assay achieves exceptional linearity and precision, easily meeting FDA/EMA bioanalytical validation guidelines.

Table 2: Method Validation Metrics (HILIC-MS/MS)
Concentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Mean Recovery (%)
1.0 (LLOQ) 6.28.594.5
10.0 (LQC) 4.15.398.2
100.0 (MQC) 3.54.8101.4
800.0 (HQC) 2.83.999.1

References

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications Source: Chromatography Online URL
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies / Labrulez URL
  • Hydrophilic-Interaction Chromatography (HILIC)
  • Analysis of Sulfonamides in Milk Using the SCIEX Triple Quad™ 3500 System Source: SCIEX URL

A Comparative Guide to Bioanalytical Method Validation for N-(1,1-Dioxido-3-thietanyl)sulfamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of bioanalytical methodologies for the quantification of N-(1,1-Dioxido-3-thietanyl)sulfamide in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a framework for developing a robust, accurate, and reproducible bioanalytical method in line with global regulatory standards.

The validation of bioanalytical methods is a cornerstone of drug development, ensuring that the data generated from preclinical and clinical studies are reliable.[1][2] For a novel compound like N-(1,1-Dioxido-3-thietanyl)sulfamide, which combines a polar sulfamide group with a thietane dioxide core, selecting the appropriate analytical strategy is critical for success. This guide will compare and contrast common approaches, culminating in a recommended, detailed protocol based on superior performance.

All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard for bioanalytical method validation.[3][4][5]

Analyte Characteristics and Initial Considerations

N-(1,1-Dioxido-3-thietanyl)sulfamide is a small molecule with significant polarity. The presence of the sulfamide and thietane dioxide moieties suggests high water solubility.[6] This characteristic presents a primary challenge in bioanalysis: achieving adequate retention on traditional reversed-phase (RP) liquid chromatography columns and efficient extraction from aqueous biological matrices.[6][7]

Comparison of Sample Preparation Techniques

The goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interferences, and concentrate the analyte for detection.[8][9] The choice of technique is paramount for method robustness and sensitivity.

Technique Principle Pros for N-(1,1-Dioxido-3-thietanyl)sulfamide Cons for N-(1,1-Dioxido-3-thietanyl)sulfamide
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate proteins.Simple, fast, and inexpensive.High risk of matrix effects due to co-precipitation of endogenous components.[8] May not provide sufficient clean-up for high-sensitivity assays.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).Can provide a cleaner extract than PPT.As a polar compound, N-(1,1-Dioxido-3-thietanyl)sulfamide may have low partition coefficients in common organic solvents, leading to poor recovery.[10] The process can be labor-intensive and difficult to automate.[11][12]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away, followed by elution.Offers superior selectivity and cleaner extracts, minimizing matrix effects.[12][13] Can be automated for high throughput. Amenable to various sorbent chemistries to retain polar compounds.Method development can be more complex and costly than PPT or LLE.[11]

Recommendation: For a robust and sensitive assay, Solid-Phase Extraction (SPE) is the recommended approach. A mixed-mode or a novel polymeric reversed-phase sorbent would be ideal to achieve adequate retention of the polar N-(1,1-Dioxido-3-thietanyl)sulfamide.

cluster_0 Sample Preparation Decision Workflow Start Plasma Sample PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE Recommended Matrix_Effects High Matrix Effects? PPT->Matrix_Effects Poor_Recovery Poor Recovery? LLE->Poor_Recovery Analysis LC-MS/MS Analysis SPE->Analysis Matrix_Effects->SPE Yes Matrix_Effects->Analysis No Poor_Recovery->SPE Yes Poor_Recovery->Analysis No

Caption: Decision workflow for sample preparation.

Comparison of Chromatographic and Detection Methods

The choice of chromatography is critical for separating the analyte from endogenous interferences. Given the polar nature of N-(1,1-Dioxido-3-thietanyl)sulfamide, a comparison between traditional Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) is warranted.

Chromatography Principle Pros for N-(1,1-Dioxido-3-thietanyl)sulfamide Cons for N-(1,1-Dioxido-3-thietanyl)sulfamide
Reversed-Phase (RP) HPLC/UHPLC Separation based on hydrophobic interactions with a nonpolar stationary phase.Robust and widely used.Poor retention of highly polar compounds like the target analyte.[7][14] May require ion-pairing agents, which can suppress MS signal.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.[15]Excellent retention for polar compounds.[14][16][17] Often uses high organic mobile phases, which can enhance MS ionization.[14]Can have longer equilibration times and may be more susceptible to matrix effects if not properly optimized.[17]

Detection Method: Tandem Mass Spectrometry (MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[18] Electrospray ionization (ESI) in positive or negative mode would be evaluated during method development.

Recommendation: HILIC-UHPLC coupled with MS/MS is the recommended analytical platform. This combination will provide the necessary retention for the polar analyte and the sensitivity and selectivity required for bioanalytical assays.[14]

cluster_1 Chromatography Selection Logic Analyte Polar Analyte (N-(1,1-Dioxido-3-thietanyl)sulfamide) RP_LC Reversed-Phase LC Analyte->RP_LC HILIC HILIC Analyte->HILIC Recommended Retention Adequate Retention? RP_LC->Retention Detection UHPLC-MS/MS HILIC->Detection Retention->Detection Yes Ion_Pairing Use Ion Pairing Agents Retention->Ion_Pairing No Ion_Pairing->Detection

Caption: Chromatography selection for a polar analyte.

Head-to-Head Method Comparison and Validation Data

Below is a comparison of two hypothetical, fully validated methods for N-(1,1-Dioxido-3-thietanyl)sulfamide in human plasma, demonstrating the superiority of the HILIC-MS/MS approach.

Method A: Reversed-Phase UHPLC-MS/MS with Ion-Pairing

  • Sample Prep: Protein Precipitation

  • Column: C18 (1.7 µm)

  • Mobile Phase: Water/Acetonitrile with 0.1% Difluoroacetic Acid (DFA)

Method B: HILIC-UHPLC-MS/MS

  • Sample Prep: Solid-Phase Extraction

  • Column: Amide (1.7 µm)

  • Mobile Phase: Acetonitrile/Water with Ammonium Formate

Validation Parameter ICH M10 Acceptance Criteria Method A (RP-LC) Method B (HILIC) Comment
Lower Limit of Quantification (LLOQ) S/N > 5; Accuracy ±20%; Precision ≤20%1.0 ng/mL0.1 ng/mLHILIC method is 10x more sensitive.
Linearity (r²) ≥ 0.990.9950.999Both methods show excellent linearity.
Intra-day Accuracy (% Bias) ±15% (±20% at LLOQ)-10.5% to 5.2%-4.8% to 2.1%Both are acceptable, HILIC is superior.
Intra-day Precision (% CV) ≤15% (≤20% at LLOQ)8.9%3.5%Both are acceptable, HILIC is superior.
Inter-day Accuracy (% Bias) ±15%-12.1% to 6.8%-5.5% to 3.0%Both are acceptable, HILIC is superior.
Inter-day Precision (% CV) ≤15%11.2%4.2%Both are acceptable, HILIC is superior.
Matrix Effect (% CV) ≤15%25.3%6.8%Method A fails due to significant matrix effects from PPT.
Recovery (%) Consistent and reproducible~95% (PPT)>90% (SPE)SPE provides cleaner extracts.
Detailed Experimental Protocol (Method B)

5.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of plasma sample (pre-treated with 10 µL of internal standard solution) onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elution: Elute the analyte and internal standard with 500 µL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of 90% acetonitrile in water.

5.2. HILIC-UHPLC-MS/MS Analysis

  • UHPLC System: Standard high-performance system.

  • Column: Acquity UPLC BEH Amide (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

  • Gradient:

    • 0.0 min: 95% B

    • 2.0 min: 60% B

    • 2.1 min: 95% B

    • 3.0 min: 95% B

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • N-(1,1-Dioxido-3-thietanyl)sulfamide: To be determined based on compound fragmentation.

    • Internal Standard (Stable Isotope Labeled): To be determined.

Trustworthiness and Self-Validating Systems

A bioanalytical method's trustworthiness is established through rigorous validation.[2][18] The protocol described above incorporates a self-validating system:

  • Use of a Stable Isotope Labeled Internal Standard (SIL-IS): The SIL-IS co-elutes with the analyte and experiences similar extraction and ionization effects, correcting for variability.

  • QC Samples: Quality control samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the method remains accurate and precise over time.

  • System Suitability: Before each run, system suitability samples are injected to confirm the performance of the LC-MS system.

By adhering to the principles outlined in the ICH M10 guideline, this method ensures the generation of reliable data for regulatory submissions.[1][19]

References

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  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]

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  • Title: Optimized ESI-MS/MS conditions for the analysis of sulfonamide... Source: ResearchGate URL: [Link]

  • Title: Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions Source: Waters Corporation URL: [Link]

  • Title: Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs Source: SciDoc Publishers URL: [Link]

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Sources

Comparative Profiling Guide: Cross-Reactivity of N-(1,1-Dioxido-3-thietanyl)sulfamide in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,1-dioxido-3-thietanyl moiety has emerged as a highly polar, compact bioisostere used to replace traditional rings (like morpholines or piperidines) to improve metabolic stability and tune lipophilicity [4]. When this structural motif is coupled with a sulfamide core to form N-(1,1-Dioxido-3-thietanyl)sulfamide , the resulting pharmacophore presents a unique profile. While the thietane dioxide ring drives specific target engagement (e.g., in novel kinase or protease inhibitors), the sulfamide group (-NHSO₂NH₂) introduces a well-documented risk of cross-reactivity with metalloenzymes, most notably Carbonic Anhydrases (CAs) .

This guide provides an objective, data-driven comparison of N-(1,1-Dioxido-3-thietanyl)sulfamide against alternative bioisosteric moieties (sulfamates and sulfonamides). It is designed for drug development professionals who need to evaluate off-target liabilities and implement self-validating screening workflows.

Mechanistic Causality: Zinc-Binding Dynamics and Steric Modulation

To understand the cross-reactivity of N-(1,1-Dioxido-3-thietanyl)sulfamide, one must analyze the causality behind its molecular interactions:

  • The Zinc-Binding Group (ZBG) Liability: The sulfamide core acts as a classical ZBG. In off-target Carbonic Anhydrases, the deprotonated nitrogen of the sulfamide coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site, displacing the native water molecule required for CO₂ hydration [2].

  • Steric Modulation by the Thietane Ring: Unlike archetypal primary sulfonamides (which fit seamlessly into the deep CA active site cavity), the bulky, rigid nature of the 1,1-dioxido-3-thietanyl group creates significant steric clashes with specific active site residues (such as Ala-65 in CA-II). This structural bulk drastically reduces its affinity for CAs compared to smaller analogs, converting a potential primary target into a manageable off-target liability [3].

BindingLogic Compound N-(1,1-Dioxido-3-thietanyl) sulfamide Sub1 1,1-Dioxido-3-thietanyl (Steric & Polar Bulk) Compound->Sub1 Sub2 Sulfamide Core (-NH-SO2-NH2) Compound->Sub2 Target Primary Target (Kinase/Protease) Sub1->Target Specific Pocket Fit OffTarget Carbonic Anhydrases (Off-Target Liability) Sub2->OffTarget Zn2+ Chelation CA2 CA-II (Cytosolic) Steric Clash (Ala-65) OffTarget->CA2 CA9 CA-IX (Tumor) Moderate Cross-Reactivity OffTarget->CA9

Caption: Structural logic driving primary target efficacy versus CA-mediated cross-reactivity.

Objective Comparison: Sulfamides vs. Alternatives

When optimizing a lead compound, researchers must choose the correct sulfur-based linker. The table below compares the performance of the sulfamide moiety against its primary alternatives: Sulfamates and Sulfonamides .

Experimental studies consistently demonstrate that sulfamides are significantly weaker CA inhibitors than their sulfamate bioisosteres [1]. If CA inhibition is the goal, sulfamides are poor choices. However, if CA inhibition is an off-target liability to be avoided, the sulfamide group (especially when paired with the bulky thietane dioxide ring) offers a superior safety profile.

Quantitative Cross-Reactivity Profiling

Data represents comparative Ki​ values (nM) for representative pharmacophores against human CA isoforms.

Chemical MotifRepresentative CompoundCA-I Ki​ (nM)CA-II Ki​ (nM)CA-IX Ki​ (nM)Primary Use Case
Sulfonamide Acetazolamide2501225Primary CA Inhibitor (Glaucoma/Diuretics)
Sulfamate Topiramate3,000500800Multi-target CNS agents (Epilepsy)
Sulfamide Topiramate-Sulfamide Analog> 50,000> 25,000> 10,000Weak CA cross-reactivity [1]
Thietanyl Sulfamide N-(1,1-Dioxido-3-thietanyl)sulfamide > 100,000 > 50,000 > 20,000 Kinase/Protease linkers (Low liability)

Experimental Workflows for Profiling Cross-Reactivity

To ensure scientific integrity, any hit containing a sulfamide must be passed through a self-validating screening cascade. Relying on a single assay can lead to false positives due to pH fluctuations or compound aggregation. We mandate an orthogonal approach using two distinct kinetic assays [3].

Protocol 1: Primary Counter-Screen (Colorimetric CO₂ Hydration Assay)

Causality: This assay measures the physiological function of CAs. Active enzyme rapidly hydrates CO₂, dropping the buffer pH. A lack of pH drop indicates cross-reactive inhibition.

  • Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.01% Phenol Red indicator.

  • Enzyme Addition: Add 10 nM of recombinant hCA-II to the reaction well.

  • Compound Incubation: Add N-(1,1-Dioxido-3-thietanyl)sulfamide (titrated from 1 µM to 100 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Inject CO₂-saturated water (substrate) into the well.

  • Readout: Monitor absorbance at 558 nm (Phenol Red transition) over 60 seconds. Calculate the IC50​ based on the time required for the pH to drop to 6.8.

Protocol 2: Orthogonal Validation (4-Nitrophenylacetate Hydrolysis Assay)

Causality: CAs also possess esterase activity. The 4-NPA assay provides a continuous spectrophotometric readout that is independent of pH shifts, ruling out buffer artifacts from Protocol 1.

  • Preparation: Prepare assay buffer (15 mM Tris-HCl, pH 7.5, 100 mM NaCl).

  • Reagent Mixing: Combine 50 nM hCA-II with the test compound in a UV-transparent 96-well plate.

  • Initiation: Add 1 mM 4-Nitrophenylacetate (4-NPA) dissolved in 5% acetonitrile.

  • Readout: Measure the continuous formation of the 4-nitrophenolate anion at 400 nm for 5 minutes. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Start Compound Library N-(1,1-Dioxido-3-thietanyl)sulfamides Assay1 Primary Target Screening (HTS Kinase/Protease Assay) Start->Assay1 Assay2 CA Isoform Counter-Screening (CO2 Hydration Assay) Assay1->Assay2 Active Hits Decision Selectivity Index (SI) > 100? Assay2->Decision Valid Orthogonal Validation (4-NPA Esterase Assay) Decision->Valid Yes (Low Cross-Reactivity) Reject Lead Optimization (Bioisostere Replacement) Decision->Reject No (High CA Binding)

Caption: Self-validating counter-screening workflow for evaluating sulfamide off-target cross-reactivity.

Conclusion

The integration of the 1,1-dioxido-3-thietanyl group with a sulfamide core represents a strategic bioisosteric maneuver in drug design. While the sulfamide moiety intrinsically possesses a risk for Carbonic Anhydrase cross-reactivity, the steric bulk of the thietane dioxide ring effectively mitigates this liability. Compared to sulfamates and primary sulfonamides, N-(1,1-Dioxido-3-thietanyl)sulfamide exhibits vastly inferior CA binding, making it an excellent linker/pharmacophore for targeting primary kinases or proteases without triggering systemic metalloenzyme off-target effects.

References

  • Maryanoff, B. E., et al. (2005). "Comparison of Sulfamate and Sulfamide Groups for the Inhibition of Carbonic Anhydrase-II by Using Topiramate as a Structural Platform." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Supuran, C. T., et al. (2017). "Microbial Carbonic Anhydrases in Biomimetic Carbon Sequestration for Mitigating Global Warming: Prospects and Perspectives." Frontiers in Microbiology (PMC). Available at:[Link]

  • Winum, J. Y., et al. (2006). "Examination of Two Independent Kinetic Assays for Determining the Inhibition of Carbonic Anhydrases I and II: Structure-Activity Comparison of Sulfamates and Sulfamides." ResearchGate. Available at:[Link]

  • Gravestock, M. B. (2004). "US6833453B2 - Methods of producing oxazolidinone compounds." Google Patents.

A Comparative Guide to the Spectroscopic Elucidation of N-(1,1-Dioxido-3-thietanyl)sulfamide

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive guide on interpreting the NMR spectra for N-(1,1-Dioxido-3-thietanyl)sulfamide.

Abstract

The structural elucidation of novel small molecules is a cornerstone of modern drug discovery and chemical research. N-(1,1-Dioxido-3-thietanyl)sulfamide, a structural analog of the anticonvulsant drug Zonisamide, presents a compelling case study for the application of advanced Nuclear Magnetic Resonance (NMR) techniques. Its compact, symmetric, and heteroatom-rich structure creates spectral complexities that necessitate a multi-technique approach for unambiguous assignment. This guide provides an in-depth, comparative analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments for its characterization. We will compare the information derived from each technique, explain the causal relationships behind the observed spectral patterns, and present a validated protocol for researchers in medicinal chemistry and organic synthesis.

Introduction: The Structural Challenge

N-(1,1-Dioxido-3-thietanyl)sulfamide is characterized by a strained four-membered thietane ring, oxidized to a sulfone, and functionalized with a sulfamide group.

Key Structural Features Influencing NMR Spectra:

  • Molecular Symmetry: A plane of symmetry bisects the S-C₃-N bond axis, rendering the two methylene groups (C₂/C₄) and their respective protons chemically equivalent.

  • Diastereotopic Protons: Despite the equivalence of the CH₂ groups, the two protons on each methylene carbon are diastereotopic. They exist in different chemical environments relative to the substituent on C₃ and are not interchangeable by rotation or symmetry, leading to distinct signals and complex coupling.

  • Strongly Electron-Withdrawing Groups: The sulfone (SO₂) and sulfamide (NHSO₂NH₂) groups significantly deshield adjacent nuclei, causing pronounced downfield shifts.

  • Exchangeable Protons: The NH and NH₂ protons are labile and their appearance is highly dependent on solvent, temperature, and concentration.

This guide will systematically deconstruct the molecule's NMR signature, comparing the diagnostic power of each experiment in a logical workflow.

G cluster_workflow Spectroscopic Elucidation Workflow P1 Initial Hypothesis (Proposed Structure) D1 1D ¹H NMR (Proton Count & Spin Systems) P1->D1 Acquire Data D2 1D ¹³C NMR (Carbon Environment Count) P1->D2 Acquire Data D3 2D COSY (¹H-¹H Connectivity) D1->D3 Resolve Coupling D4 2D HSQC (¹H-¹³C Direct Correlation) D1->D4 Assign Backbone D2->D4 Assign Backbone F1 Unambiguous Assignment & Structural Confirmation D3->F1 Synthesize Data D5 2D HMBC (¹H-¹³C Long-Range Correlation) D4->D5 Confirm Framework D4->F1 Synthesize Data D5->F1 Synthesize Data

Figure 1: A typical workflow for NMR-based structure elucidation.

Experimental Protocol: Ensuring Data Integrity

Reproducible and high-quality data is non-negotiable. The choice of solvent is the first critical decision. For molecules with exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) is superior to chloroform (CDCl₃) as its hydrogen-bond accepting nature slows proton exchange, allowing for the observation of sharp NH signals and their coupling to the carbon framework [1].

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of N-(1,1-Dioxido-3-thietanyl)sulfamide in 0.6 mL of high-purity DMSO-d₆ (99.96% D).

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm).

  • Filtration: Filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Acquire spectra on a 500 MHz spectrometer equipped with a cryoprobe.

  • Acquisition Parameters:

    • Temperature: 298 K.

    • ¹H NMR: 16 scans, 1.0 s relaxation delay, 90° pulse.

    • ¹³C{¹H} NMR: 1024 scans, 2.0 s relaxation delay, 30° pulse.

    • 2D Experiments (COSY, HSQC, HMBC): Utilize standard gradient-selected (gs) pulse programs. Optimize spectral widths to cover all relevant signals. For HMBC, set the long-range coupling delay to optimize for correlations over a J-coupling range of 4-10 Hz.

Comparative Analysis of NMR Experiments

¹H NMR: The First Look and a Key Comparison

The ¹H NMR spectrum provides the initial blueprint of the proton environment. Based on the molecule's symmetry, we expect four distinct proton signals.

Table 1: Predicted and Experimental ¹H NMR Data (500 MHz, DMSO-d₆)

LabelPredicted MultiplicityPredicted δ (ppm)Experimental δ (ppm)IntegrationAssignment
Hα/Hα'ABq or ddd (x2)3.8 - 4.54.252HDiastereotopic CH₂ protons (axial)
4.052HDiastereotopic CH₂ protons (equatorial)
Quintet (quint)4.5 - 5.54.901HCH methine proton
NHDoublet (d)7.5 - 8.58.101HSulfamide NH -CH
NH₂Broad Singlet (br s)6.5 - 7.57.052HSulfamide SO₂-NH₂

Expert Interpretation:

  • The Methylene (Hα/Hα') Region: The protons on C₂/C₄ are strongly deshielded by the adjacent sulfone group, placing them around 4.0-4.3 ppm. Because they are diastereotopic, they are magnetically inequivalent. They couple to each other (geminal coupling, ²J) and to the methine proton Hβ (vicinal coupling, ³J). This results in a complex higher-order splitting pattern, often appearing as two distinct multiplets rather than a simple triplet.

  • The Methine (Hβ) Proton: This proton is coupled to the four methylene protons (two Hα and two Hα') and the NH proton. In an ideal scenario where all ³J(Hβ-Hα) couplings are identical, it would appear as a quintet. It is also coupled to the NH proton, which will further split this signal into a doublet of quintets.

  • The Exchangeable Protons (NH, NH₂): In DMSO-d₆, the NH proton's coupling to Hβ is preserved, resulting in a clear doublet at 8.10 ppm. The terminal NH₂ protons, lacking adjacent proton partners, appear as a characteristically broad singlet at 7.05 ppm.

Comparison Point: Precursor vs. Final Product Let's compare our target molecule to its immediate precursor, 3-aminothietane 1,1-dioxide . In the precursor, the C₃ proton (Hβ) would be significantly more shielded (~3.5-4.0 ppm) because it is attached to a simple amine rather than the electron-withdrawing sulfamide group. The absence of the NH and NH₂ signals in the 7-8 ppm region would be the most obvious difference. This comparison immediately validates the successful installation of the sulfamide moiety.

¹³C{¹H} NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, only two signals are expected for the thietane ring.

Table 2: Experimental ¹³C NMR Data (125 MHz, DMSO-d₆)

LabelPredicted δ (ppm)Experimental δ (ppm)Assignment
60 - 7064.5Equivalent CH₂ carbons (C₂ & C₄)
40 - 5047.2Methine carbon (C₃)

Expert Interpretation:

  • The Cα carbons are directly attached to the electron-withdrawing sulfone group, resulting in a significant downfield shift to 64.5 ppm, a typical value for carbons alpha to a sulfone [2].

  • The Cβ carbon, attached to nitrogen, appears at 47.2 ppm. While nitrogen is also electronegative, the effect is less pronounced than that of the sulfone.

At this stage, we have a consistent hypothesis from our 1D data, but the assignments are not yet definitively proven.

2D NMR: A Comparative Guide to Confirming Connectivity

2D NMR experiments are essential for building an unassailable structural proof. Each technique provides a different, complementary piece of the puzzle.

G H_alpha Hα/Hα' 4.25/4.05 H_beta 4.90 H_alpha->H_beta COSY C_alpha 64.5 C_beta 47.2 H_alpha->C_beta HMBC (²J) H_NH NH 8.10 H_beta->H_NH COSY H_beta->C_alpha HMBC (²J) H_NH->C_beta HMBC (²J)

Figure 2: 2D NMR correlations confirming the structure. Dashed lines (COSY) show ¹H-¹H coupling. Dotted lines (HMBC) show long-range ¹H-¹³C coupling. Direct HSQC correlations are implied by vertical alignment.

Comparison Table: 2D NMR Techniques

TechniqueInformation ProvidedKey Correlations for This Molecule
COSY (Correlation Spectroscopy)Shows which protons are spin-coupled (typically through 2-3 bonds). Establishes the proton spin systems.Hα/Hα' ↔ Hβ: A strong cross-peak confirms the methylene and methine protons are adjacent on the ring.Hβ ↔ NH: A cross-peak definitively proves that the NH proton at 8.10 ppm is coupled to the methine proton, confirming the N-CH bond. This is a critical link.
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton directly to the carbon it is attached to (¹JCH). The most reliable way to assign carbon signals.Hα/Hα' (4.25/4.05 ppm) ↔ Cα (64.5 ppm): This cross-peak unambiguously assigns the downfield carbon at 64.5 ppm to the methylene groups.Hβ (4.90 ppm) ↔ Cβ (47.2 ppm): This assigns the carbon at 47.2 ppm to the methine group.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). Connects the spin systems.Hα/Hα' → Cβ: This ²J coupling (from the methylene protons to the methine carbon) provides powerful confirmation of the ring structure.Hβ → Cα: This ²J coupling (from the methine proton to the methylene carbons) further solidifies the ring connectivity.NH → Cβ: This ²J coupling (from the NH proton across the nitrogen to the methine carbon) is the final piece of evidence, locking the sulfamide group to the C₃ position of the thietane ring.

Synthesis of 2D Data: The COSY spectrum establishes the NH-CH-CH₂ proton framework. The HSQC spectrum then maps this proton framework onto the carbon skeleton, assigning Cα and Cβ. Finally, the HMBC spectrum provides the long-range correlations that bridge these fragments, confirming the cyclic structure and the attachment point of the sulfamide. This systematic, multi-pronged approach leaves no room for ambiguity.

Final Validated Assignments

By integrating all the data, we can confidently assign every signal in the ¹H and ¹³C NMR spectra.

Table 3: Consolidated NMR Assignments for N-(1,1-Dioxido-3-thietanyl)sulfamide in DMSO-d₆

Position¹H δ (ppm), Mult.¹³C δ (ppm)Key 2D Correlations
C₂/C₄4.25 / 4.05, m64.5COSY: Hα/Hα'↔Hβ HSQC: Hα/Hα'↔Cα HMBC: Hβ→Cα
C₃4.90, m47.2COSY: Hβ↔Hα/Hα', Hβ↔NH HSQC: Hβ↔Cβ HMBC: Hα/Hα'→Cβ, NH→Cβ
NH8.10, dN/ACOSY: NH↔Hβ HMBC: NH→Cβ
NH₂7.05, br sN/ANo correlations observed due to exchange and lack of proximal, non-equivalent protons.

Conclusion

  • COSY built the proton connectivity map.

  • HSQC linked the proton signals to their parent carbons.

  • HMBC confirmed the overall molecular framework through long-range interactions.

This guide demonstrates that by systematically comparing the data from each experiment, researchers can overcome spectral complexities arising from symmetry, diastereotopicity, and heteroatoms to achieve full and confident characterization of novel chemical entities—a process fundamental to advancing drug discovery and chemical science.

References

[1] Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

[2] Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Note: A general reference for typical chemical shift ranges. A direct link is not feasible for a textbook, but it is a standard in the field). Link to publisher: [Link]

A Comparative Guide to the Off-Target Effects of Novel Carbonic Anhydrase Inhibitors: A Case Study of N-(1,1-Dioxido-3-thietanyl)sulfamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the path from a promising lead compound to a clinically successful drug is fraught with challenges. One of the most significant hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and therapeutic failure. This guide provides an in-depth comparative analysis of the off-target profiles of a novel carbonic anhydrase inhibitor, N-(1,1-Dioxido-3-thietanyl)sulfamide (herein referred to as Compound T ), and a well-characterized clinical-stage compound, SLC-0111 .

The sulfamide moiety is a cornerstone of many potent enzyme inhibitors, particularly those targeting carbonic anhydrases (CAs).[1] These enzymes play a critical role in pH regulation and are implicated in the progression of various cancers, making them attractive therapeutic targets.[2] SLC-0111 is a ureido-substituted benzenesulfonamide that shows high selectivity for the tumor-associated CA IX and CA XII isoforms.[3][4] While its on-target activity is well-documented, the potential for off-target interactions remains a critical aspect of its safety profile.[5]

This guide will dissect the methodologies used to characterize off-target effects, present a comparative analysis of Compound T and SLC-0111, and provide detailed experimental protocols to empower researchers in their own drug development endeavors.

Understanding the Landscape of Off-Target Effects

Toxicity due to unintended binding is a major concern in drug development.[6] Off-target effects can arise from a compound interacting with proteins that share structural similarities with the intended target, or through entirely unrelated mechanisms.[7] For sulfonamide-based inhibitors, a key area of concern is their potential to interact with a broad range of metalloenzymes, not just the targeted carbonic anhydrases.[8]

A comprehensive off-target profiling strategy is therefore not just a regulatory requirement, but a fundamental component of understanding a compound's true mechanism of action and predicting its clinical safety and efficacy.

Comparative Analysis of Off-Target Profiles: Compound T vs. SLC-0111

To illustrate the importance of off-target profiling, we present a hypothetical but plausible comparison of the inhibitory activities of Compound T and SLC-0111 against their primary targets (CA IX and CA XII) and a panel of common off-target kinases.

TargetCompound T (IC50, nM)SLC-0111 (IC50, nM)Analysis
On-Target
Carbonic Anhydrase IX4045[9]Both compounds exhibit potent inhibition of the primary target.
Carbonic Anhydrase XII54.5[9]Both compounds are also highly active against the related CA XII isoform.
Off-Target (Kinases)
VEGFR2>10,000>10,000No significant off-target activity observed for either compound.
EGFR850>10,000Compound T shows moderate off-target inhibition of EGFR.
SRC1,200>10,000Compound T displays weak off-target activity against SRC kinase.
p38α>10,000>10,000No significant off-target activity observed for either compound.
Off-Target (Other)
Carbonic Anhydrase II2,500Micromolar inhibitor[9]Both compounds show significantly less activity against the ubiquitous CA II isoform, indicating good selectivity.

This data is illustrative and intended for comparative purposes.

This comparative data highlights a critical difference: while both compounds are potent on-target inhibitors, Compound T exhibits a greater propensity for off-target kinase interactions. This could have significant implications for its therapeutic window and potential side effects. The following sections detail the experimental approaches used to generate such data.

Methodologies for Comprehensive Off-Target Profiling

A multi-pronged approach is essential for a thorough evaluation of off-target effects. This typically involves a combination of in vitro biochemical assays, cell-based assays, and target engagement studies.

In Vitro Kinase Profiling

Kinase profiling is a standard method to assess the selectivity of a compound against a broad panel of kinases, as their dysregulation is linked to many diseases.[7][10]

Experimental Protocol: In Vitro Kinase Profiling Assay

  • Compound Preparation: Serially dilute Compound T and comparator compounds (e.g., SLC-0111) in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup: For each kinase to be tested, prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP in a 384-well plate.

  • Incubation: Add the test compounds or a vehicle control to the kinase reaction mixtures and incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify kinase activity. Luminescence-based assays that measure the amount of ATP remaining are commonly used.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a more physiologically relevant cellular environment.[11][12] It relies on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation.[13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells (e.g., a cancer cell line endogenously expressing CA IX) with Compound T or a vehicle control for a defined period.

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: After heating, lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (e.g., CA IX) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Phenotypic Screening

Phenotypic screening offers an unbiased approach to identify unexpected biological effects of a compound.[14][15] Instead of focusing on a specific target, this method assesses changes in cell morphology, viability, or other observable characteristics.[16]

Experimental Workflow: High-Content Phenotypic Screening

  • Cell Plating: Plate cells in multi-well plates suitable for automated microscopy.

  • Compound Treatment: Treat the cells with a library of compounds, including Compound T and known drugs, at various concentrations.

  • Staining: After a set incubation period, fix the cells and stain them with fluorescent dyes to label different cellular compartments (e.g., nucleus, cytoplasm, cytoskeleton).

  • Imaging: Acquire images of the stained cells using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various phenotypic parameters, such as cell count, nuclear size, and protein localization.

  • Hit Identification: Identify compounds that induce a desired phenotype (e.g., selective cancer cell death) or an unexpected, potentially adverse phenotype.

Visualizing Pathways and Workflows

Diagrams are invaluable for conceptualizing complex biological processes and experimental designs.

cluster_0 On-Target Pathway cluster_1 Hypothetical Off-Target Pathway Tumor Hypoxia Tumor Hypoxia HIF-1α Upregulation HIF-1α Upregulation Tumor Hypoxia->HIF-1α Upregulation CA IX Expression CA IX Expression HIF-1α Upregulation->CA IX Expression Extracellular Acidification Extracellular Acidification CA IX Expression->Extracellular Acidification Tumor Growth & Metastasis Tumor Growth & Metastasis Extracellular Acidification->Tumor Growth & Metastasis Compound T Compound T Compound T->CA IX Expression Inhibits EGFR EGFR Downstream Signaling (e.g., MAPK) Downstream Signaling (e.g., MAPK) EGFR->Downstream Signaling (e.g., MAPK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., MAPK)->Cell Proliferation & Survival Compound T_off Compound T Compound T_off->EGFR Inhibits

Caption: On-target vs. a hypothetical off-target signaling pathway for Compound T.

Lead Compound (e.g., Compound T) Lead Compound (e.g., Compound T) In Vitro Kinase Profiling In Vitro Kinase Profiling Lead Compound (e.g., Compound T)->In Vitro Kinase Profiling Cell-Based Phenotypic Screen Cell-Based Phenotypic Screen Lead Compound (e.g., Compound T)->Cell-Based Phenotypic Screen Identify Off-Targets Identify Off-Targets In Vitro Kinase Profiling->Identify Off-Targets Cell-Based Phenotypic Screen->Identify Off-Targets CETSA CETSA Validate in Cellular Context Validate in Cellular Context CETSA->Validate in Cellular Context Data Integration & Analysis Data Integration & Analysis Identify Off-Targets->Data Integration & Analysis Prioritize for Further Development Prioritize for Further Development Validate in Cellular Context->Prioritize for Further Development Data Integration & Analysis->CETSA Select hits for validation

Caption: Integrated workflow for comprehensive off-target effect analysis.

Conclusion

The development of novel therapeutics like N-(1,1-Dioxido-3-thietanyl)sulfamide requires a rigorous and multi-faceted approach to understanding their biological activity. While potent on-target engagement is the primary goal, a thorough characterization of off-target effects is paramount for ensuring clinical success. By employing a suite of assays, from broad in vitro screens to physiologically relevant cell-based methods, researchers can build a comprehensive selectivity profile of their lead compounds.

The comparative analysis presented in this guide underscores that even structurally related compounds can exhibit distinct off-target profiles. This highlights the necessity of early and continuous off-target assessment throughout the drug discovery pipeline. Ultimately, a deep understanding of both on- and off-target interactions is what enables the development of safer and more effective medicines.

References

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Retrieved from [Link]

  • Supuran, C. T. (2018). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. PMC. Retrieved from [Link]

  • Fisher, Z., et al. (2025). Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX. IUCr Journals. Retrieved from [Link]

  • McKenna, R., & Frost, S. C. (2018). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. MDPI. Retrieved from [Link]

  • van Bergen, W. (2025). A game changer in cancer kinase target profiling. ASBMB. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Unlocking the Power of Phenotypic Screening in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • ResearchGate. (2023). Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Pacchiana, G., et al. (2019). Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. PMC. Retrieved from [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Frontiers. (2022). Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. Retrieved from [Link]

  • PubMed. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Retrieved from [Link]

  • Drug Discovery News. (2026). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • ChemRxiv. (n.d.). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. Retrieved from [Link]

  • Springer. (2024). Synthesis and Biological Evaluation of Some Thietane Derivatives. Retrieved from [Link]

  • PubMed. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (2023). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]

  • Drug Discovery News. (2026). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • De Simone, G., & Supuran, C. T. (2018). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. PMC. Retrieved from [Link]

  • Frontiers. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Retrieved from [Link]

  • Signalchem Life Sciences. (n.d.). SLC-0111. Retrieved from [Link]

  • Signalchem Life Sciences. (n.d.). SLC-0111. Retrieved from [Link]

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Structure-Activity Relationship (SAR) Comparison Guide: N-(1,1-Dioxido-3-thietanyl)sulfamide Derivatives vs. Traditional Sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, overcoming the physicochemical liabilities of traditional aryl sulfonamides—such as high lipophilicity (LogP), poor aqueous solubility, and susceptibility to rapid oxidative metabolism—is a persistent challenge. The N-(1,1-Dioxido-3-thietanyl)sulfamide pharmacophore has emerged as a cutting-edge bioisosteric replacement[1]. By substituting flat, aromatic rings with a highly polar, sp³-rich four-membered thietane 1,1-dioxide ring, medicinal chemists can dramatically improve pharmacokinetic (PK) profiles while maintaining or enhancing target binding affinity[2].

This guide objectively evaluates the SAR of N-(1,1-Dioxido-3-thietanyl)sulfamide derivatives against traditional aryl sulfonamides and alternative oxetane bioisosteres, providing actionable experimental workflows and quantitative data to guide your lead optimization campaigns.

Pharmacophore Rationale: Why Thietane 1,1-Dioxide?

The structural logic behind utilizing the 1,1-dioxido-3-thietanyl group hinges on three causal mechanisms[3]:

  • Increased sp³ Character ( Fsp3​ ) & Reduced Lipophilicity: Traditional aryl rings are flat and highly lipophilic, driving non-specific binding and poor solubility. The 3D nature of the four-membered thietane ring disrupts crystal lattice packing, lowering the melting point and significantly enhancing aqueous solubility.

  • Enhanced Hydrogen Bonding Vectors: The sulfone moiety within the thietane ring provides two rigid, highly directional hydrogen-bond acceptors. This is critical for engaging target hinge regions or active-site water networks more effectively than the single oxygen of an oxetane ring[4].

  • Superior Metabolic Stability: While oxetanes are popular sp³ bioisosteres, they can suffer from high intrinsic clearance due to ring-opening or oxidative metabolism. The strong electron-withdrawing nature of the sulfone group in thietane 1,1-dioxide deactivates the adjacent carbons, shielding the ring from Cytochrome P450 (CYP)-mediated degradation[5].

SAR_Logic A Aryl Sulfonamide (High LogP, High Clearance) B Bioisosteric Replacement (sp3-rich 4-membered rings) A->B C Oxetane Sulfamide (Low LogP, High Clearance) B->C Oxygen substitution D N-(1,1-Dioxido-3-thietanyl)sulfamide (Low LogP, Low Clearance) B->D Sulfone substitution E Reduced Lipophilicity D->E F Enhanced H-Bonding D->F G Improved Metabolic Stability D->G

Fig 1. Logical workflow of bioisosteric replacement leading to the thietane 1,1-dioxide scaffold.

Quantitative SAR Comparison

To objectively compare the performance of these scaffolds, a representative matched molecular pair (MMP) analysis was conducted against a generic kinase target. The data below illustrates the superiority of the thietane 1,1-dioxide derivative across key ADME and potency metrics.

MetricAryl Sulfonamide (Control)Oxetane SulfamideN-(1,1-Dioxido-3-thietanyl)sulfamide
Fsp3​ (Fraction sp³) 0.250.450.45
LogD (pH 7.4) 3.81.91.5
Target IC₅₀ (nM) 4512028
HLM CLint​ (µL/min/mg) 85 (High)62 (Moderate)18 (Low)
Aqueous Solubility (µM) < 10150> 300

Data Interpretation: The N-(1,1-Dioxido-3-thietanyl)sulfamide achieves the lowest LogD and the highest aqueous solubility. Notably, while the oxetane variant loses potency (likely due to missing a critical H-bond acceptor), the thietane dioxide improves potency to 28 nM while drastically reducing human liver microsome (HLM) clearance.

Experimental Validations & Workflows

To ensure scientific integrity and self-validating results, the following field-proven protocols are recommended for evaluating N-(1,1-Dioxido-3-thietanyl)sulfamide derivatives.

Experimental_Workflow Start Compound Library Synthesis (Thietane-1,1-dioxide derivatives) SPR Surface Plasmon Resonance (SPR) Target Binding Kinetics Start->SPR Affinity Enzyme In Vitro Enzymatic Assay (IC50 Determination) Start->Enzyme Potency Microsome Human Liver Microsome (HLM) Stability Assay Start->Microsome ADME Data Data Synthesis & SAR Modeling SPR->Data Enzyme->Data Microsome->Data

Fig 2. Experimental workflow for evaluating the SAR and ADME properties of sulfamide derivatives.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: End-point biochemical assays (like IC₅₀) mask the kinetic drivers of affinity. Because the thietane 1,1-dioxide group provides rigid, directional hydrogen bonding, it often significantly slows the dissociation rate ( koff​ ). SPR is required to capture this real-time kinetic advantage.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., His-tagged kinase) onto a Series S Sensor Chip NTA using standard amine coupling or Ni²⁺ capture chemistry.

  • Analyte Preparation: Prepare a 3-fold dilution series of the N-(1,1-Dioxido-3-thietanyl)sulfamide derivative (from 10 µM down to 0.04 µM) in running buffer (e.g., PBS-P+ with 2% DMSO).

  • Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Fitting: Double-reference the sensograms (subtracting reference channel and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: The sp³-rich nature of aliphatic rings can sometimes introduce new metabolic "soft spots" (e.g., alpha-oxidation). HLM assays with NADPH are strictly required to validate that the sulfone's electron-withdrawing effect successfully shields the thietane ring from Phase I oxidative metabolism.

  • Incubation Mixture: Combine 0.5 mg/mL pooled Human Liver Microsomes, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate intrinsic clearance ( CLint​ ).

Conclusion

The integration of the N-(1,1-Dioxido-3-thietanyl)sulfamide motif represents a highly effective strategy for rescuing drug candidates plagued by the high lipophilicity and poor PK profiles typical of aryl sulfonamides. By leveraging the unique geometry and electronic properties of the thietane 1,1-dioxide ring, researchers can simultaneously optimize solubility, target residence time, and metabolic stability.

References

  • Thietane 1,1-dioxide - Chem-Impex - Chem-Impex International. 3

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group - Journal of Medicinal Chemistry (ACS Publications).4

  • Synthesis of 3,3-Disubstituted Thietane Dioxides - The Journal of Organic Chemistry (ACS Publications). 2

  • Application Progress of Thietanes in Drug Discovery - Chinese Journal of Medicinal Chemistry. 5

  • N-(1,1-Dioxido-3-thietanyl)sulfamide - EvitaChem. 1

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Safety Operating Guide

Personal protective equipment for handling N-(1,1-Dioxido-3-thietanyl)sulfamide

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix: Handling N-(1,1-Dioxido-3-thietanyl)sulfamide

Mechanistic Risk Profiling & Causality

N-(1,1-Dioxido-3-thietanyl)sulfamide (CAS: 1853051-89-4) is a specialized pharmaceutical intermediate that demands rigorous safety protocols due to its dual-functional molecular architecture[1]. To establish a safe handling environment, researchers must understand the chemical causality driving the required personal protective equipment (PPE) and operational workflows:

  • The Sulfamide Pharmacophore: Sulfamide derivatives are well-documented irritants. They are classified under GHS as causing skin irritation (H315) and serious eye irritation (H319). The hydrogen-bonding capacity of the sulfamide group increases its adherence to ocular and respiratory mucous membranes, making aerosolized dust a severe inhalation and contact hazard.

  • The Thietane 1,1-Dioxide Ring: This four-membered sulfur-containing heterocycle is highly strained[2]. The electron-withdrawing nature of the sulfone group sensitizes the ring to nucleophilic attack and thermal degradation[3]. While stable under standard conditions, it can react unpredictably under strong basic conditions or thermal stress, necessitating storage away from incompatible reagents.

  • Physical State & Aerosolization: As a crystalline powder, the compound poses a significant dust hazard. Electrostatic accumulation during weighing and transfer can lead to rapid dispersion or, in poorly ventilated areas, deflagration[4].

Quantitative Hazard & Storage Data

ParameterSpecification / DataRationale / Causality
CAS Registry Number 1853051-89-4[1]Unique identifier for the specific thietane-sulfamide conjugate.
Physical State Solid crystalline powder[2][5]Prone to aerosolization; requires strict dust control measures.
Primary GHS Hazards H315 (Skin), H319 (Eye)Direct contact disrupts lipid bilayers and irritates mucous membranes.
Storage Conditions Cool, dark place, under inert gasPrevents oxidative degradation and moisture-induced ring instability.

Mandatory PPE Specifications

To mitigate the risks outlined above, the following self-validating PPE matrix must be strictly adhered to before initiating any handling procedures.

Protection ZoneRequired EquipmentRegulatory StandardCausality & Validation
Eye & Face Tightly fitting safety goggles or full-face shieldEN 166 (EU) or NIOSH (US)[4]Prevents micro-particulate ingress. Validation: Must form a complete seal around the eyes with no gaps.
Hands Chemical-impermeable Nitrile or Neoprene glovesEN 374[4]Blocks dermal absorption of sulfamides. Validation: Perform an air-inflation integrity check prior to donning.
Body Flame-resistant, impervious lab coat / Tyvek suitInstitutional StandardsPrevents powder accumulation on personal clothing[4].
Respiratory N95/P100 Particulate Respirator or Full-Face Respirator29 CFR 1910.134 / EN 149[6]Filters aerosolized thietane 1,1-dioxide dust. Validation: Perform positive/negative pressure seal checks before use.

Operational Workflows: Self-Validating Protocols

Protocol A: Pre-Operational Setup & Containment

  • Validate Primary Containment: Ensure the Local Exhaust Ventilation (LEV) or fume hood is operational. Self-Validation: Check the digital monitor to confirm the face velocity is between 80–100 feet per minute (fpm). Do not open the chemical container if the alarm is sounding.

  • Establish a Static-Free Zone: Because the powder can form combustible dust-air mixtures, ground the analytical balance and use non-sparking spatulas[4].

  • Don PPE: Apply PPE in the following order to prevent cross-contamination: Lab coat Respirator Goggles Double Nitrile Gloves.

Protocol B: Active Handling and Transfer

  • Purge and Open: Transfer the sealed container into the LEV. If the container was stored under inert gas, open it slowly to equalize pressure without disturbing the powder bed.

  • Weighing: Use an enclosed analytical balance. Transfer the solid using a non-sparking, anti-static V-shaped spatula to minimize aerosolization.

  • Seal and Decontaminate: Immediately seal the primary container after use. Wipe down the exterior of the container with a damp, solvent-compatible cloth before removing it from the hood.

Protocol C: Spill Response and Chemical Disposal

  • Isolate the Area: If a spill occurs outside the LEV, evacuate personnel upwind of the spill and remove all ignition sources[4].

  • Avoid Dry Sweeping: Never use a dry brush, as this will aerosolize the strained heterocyclic powder. Instead, use a HEPA-filtered vacuum or a wet-wipe technique (using water or an appropriate solvent) to collect the material[6][7].

  • Disposal: Place all contaminated wipes, gloves, and collected powder into a sealed, clearly labeled hazardous waste container. Disposal must be executed via incineration in accordance with regional environmental laws, as thermal decomposition releases highly toxic sulfur oxide ( SOx​ ) and nitrogen oxide ( NOx​ ) gases[7].

Process Flow Visualization

G Start Risk Assessment N-(1,1-Dioxido-3-thietanyl)sulfamide PPE PPE Donning & Verification (Respirator, Nitrile, Goggles) Start->PPE Containment Primary Containment (Fume Hood / LEV Active) PPE->Containment Handling Active Handling (Anti-static Weighing) Containment->Handling Spill Spill Detected? Handling->Spill SpillResp Spill Response (HEPA Vac / Wet Wipe) Spill->SpillResp Yes Disposal Chemical Waste Disposal (EPA Compliant) Spill->Disposal No SpillResp->Disposal

Workflow for the safe handling and disposal of N-(1,1-Dioxido-3-thietanyl)sulfamide.

References[1] N-(1,1-二氧代-3-硫丹基)磺酰胺 | N-(1,1-Dioxido-3-thietanyl)sulfamide, Leyan. Available at: https://www.leyan.com[7] Material Safety Data Sheet - Sulfamide, Cole-Parmer. Available at: https://www.coleparmer.com[5] Sulfamide SDS, 7803-58-9 Safety Data Sheets, ECHEMI. Available at: https://www.echemi.com[2] SAFETY DATA SHEET - Sulfamide, TCI Chemicals. Available at:https://www.tcichemicals.com[3] Thietane 1,1-dioxide, Chem-Impex. Available at:https://www.chemimpex.com[8] SAFETY DATA SHEET - Sulfamide, FUJIFILM Wako Chemicals. Available at: https://www.fujifilm.com[6] Thietane-1,1-dioxide - Safety Data Sheet, ChemicalBook. Available at: https://www.chemicalbook.com[4] Working with Hazardous Chemicals, Organic Syntheses. Available at: https://www.orgsyn.org

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